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  • Product: 5-Acetoxypentylzinc bromide
  • CAS: 737797-40-9

Core Science & Biosynthesis

Foundational

The Synthesis and Validation of 5-Acetoxypentylzinc Bromide: Overcoming Chemoselectivity in Organometallic Workflows

Executive Summary Organozinc reagents occupy a privileged space in modern synthetic chemistry, bridging the reactivity gap between highly nucleophilic organolithium/Grignard reagents and inert organoboron species. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organozinc reagents occupy a privileged space in modern synthetic chemistry, bridging the reactivity gap between highly nucleophilic organolithium/Grignard reagents and inert organoboron species. For researchers engaged in complex drug development, the synthesis of 5-acetoxypentylzinc bromide (CAS: 737797-40-9)[1] from 5-bromopentyl acetate represents a masterclass in chemoselective metalation. This technical guide details the mechanistic rationale, precursor synthesis, and the Knochel-type zinc insertion protocol required to generate this standard 0.5 M THF-based reagent without compromising its sensitive ester functionality[2].

Mechanistic Grounding: The Causality of Chemoselectivity

The core challenge in synthesizing 5-acetoxypentylzinc bromide lies in the presence of the terminal acetate group. Attempting to form the corresponding Grignard reagent (5-acetoxypentylmagnesium bromide) at ambient temperatures inevitably leads to catastrophic self-condensation, as the highly nucleophilic carbon-magnesium bond rapidly attacks the ester carbonyl of neighboring molecules.

Organozinc halides, however, exhibit a highly covalent carbon-metal bond character. This reduced polarization dramatically lowers their nucleophilicity toward electrophilic functional groups like esters, ketones, and nitriles, allowing for the stable formation of 5-acetoxypentylzinc bromide at elevated temperatures[2].

To achieve this, the zinc surface must be meticulously activated. Commercial zinc dust is passivated by a resilient layer of zinc oxide (ZnO). The Knochel activation protocol resolves this through a two-step chemical scrubbing process[3]:

  • 1,2-Dibromoethane Addition: Reacts with the zinc surface to form ethylene gas and zinc bromide. The resulting effervescence physically disrupts the ZnO lattice.

  • Chlorotrimethylsilane (TMSCl) Addition: Scavenges residual moisture and reacts with surface oxides, exposing a pristine, highly reactive Zn(0) surface capable of undergoing direct oxidative addition into the C-Br bond[4].

Zn_Activation Zn_Dust Commercial Zinc Dust (Passivated ZnO layer) Activation1 1,2-Dibromoethane (Evolution of Ethylene) Zn_Dust->Activation1 Heat (60°C) Activation2 TMSCl Addition (Scavenging oxides/water) Activation1->Activation2 Cleans surface Active_Zn Highly Reactive Zn(0) Surface Activation2->Active_Zn Exposes Zn(0) Insertion Oxidative Addition (5-Bromopentyl acetate) Active_Zn->Insertion THF, 40°C Product 5-Acetoxypentylzinc Bromide (0.5 M in THF) Insertion->Product Chemoselective

Fig 1: Mechanistic pathway of zinc surface activation and subsequent oxidative addition.

Precursor Synthesis: 5-Bromopentyl Acetate

Before zinc insertion, the high-purity precursor, 5-bromopentyl acetate, must be synthesized. A highly efficient, atom-economical route involves the ring-opening of tetrahydropyran (THP) using acetyl bromide, catalyzed by a trace amount of zinc dust[5].

Causality of the Precursor Protocol: The catalytic zinc dust reacts in situ with acetyl bromide to form a transient Lewis acidic zinc bromide species. This Lewis acid coordinates to the oxygen atom of THP, weakening the adjacent C-O bond. Subsequent nucleophilic attack by the bromide ion opens the ring, while the acetyl group traps the alkoxide, yielding 5-bromopentyl acetate in a single, concerted-like transformation.

Table 1: Quantitative Data for 5-Bromopentyl Acetate Synthesis
ReagentMW ( g/mol )EquivalentsAmountFunction
Tetrahydropyran (THP)86.131.011.0 g (128 mmol)Substrate / Solvent
Acetyl Bromide122.951.0618.9 g (136 mmol)Electrophile / Brominating Agent
Zinc Dust65.38Cat.120 mgLewis Acid Precursor
Protocol 1: Synthesis of 5-Bromopentyl Acetate
  • Preparation: Under an argon atmosphere, charge a flame-dried 250 mL round-bottom flask with pure acetyl bromide (18.9 g, 136 mmol)[5].

  • Catalyst Addition: Add 120 mg of zinc dust (catalytic). Stir the suspension and heat to 60 °C for 15 minutes to initiate the formation of the active Lewis acid species[5].

  • Ring Opening: Remove the oil bath. Begin the dropwise addition of tetrahydropyran (11.0 g, 128 mmol) at a rate of approximately 1 drop every 2-3 seconds[5].

    • Critical Insight: The reaction is highly exothermic. The addition rate must be strictly controlled to maintain the internal temperature between 60–70 °C without external heating[5].

  • Maturation: Once addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • Purification: Distill the crude mixture under reduced pressure to isolate pure 5-bromopentyl acetate as a colorless oil.

Core Protocol: Synthesis of 5-Acetoxypentylzinc Bromide

With the purified precursor in hand, the oxidative addition of zinc can proceed. This protocol utilizes the Knochel activation strategy to ensure complete conversion and prevent Wurtz-type homocoupling side reactions[3].

Table 2: Quantitative Data for 5-Acetoxypentylzinc Bromide Synthesis
ReagentMW ( g/mol )EquivalentsAmountFunction
5-Bromopentyl acetate209.081.010.45 g (50 mmol)Substrate
Zinc Dust (325 mesh)65.381.54.90 g (75 mmol)Metal / Electron Donor
1,2-Dibromoethane187.860.05470 mg (2.5 mmol)Surface Activator
Chlorotrimethylsilane108.640.05271 mg (2.5 mmol)Oxide Scavenger
Tetrahydrofuran (THF)72.11-50 mLSolvent (Anhydrous)
Protocol 2: Zinc Insertion (Knochel Protocol)
  • Zinc Activation: To a flame-dried, argon-purged Schlenk flask, add zinc dust (325 mesh, 4.90 g, 75 mmol) and anhydrous THF (50 mL).

  • Chemical Scrubbing (Step 1): Add 1,2-dibromoethane (470 mg, 2.5 mmol). Heat the suspension to 60 °C for 5 minutes. Observation: Gentle bubbling (ethylene evolution) indicates successful activation. Allow to cool to room temperature.

  • Chemical Scrubbing (Step 2): Add chlorotrimethylsilane (TMSCl, 271 mg, 2.5 mmol). Stir at room temperature for 15 minutes[4].

  • Oxidative Addition: Heat the activated zinc suspension to 40 °C. Add a 1 mL neat portion of 5-bromopentyl acetate (from the 10.45 g / 50 mmol total) to initiate the reaction. Once a slight exotherm is noted, add the remaining 5-bromopentyl acetate dropwise over 30 minutes.

  • Completion: Stir the mixture at 40 °C for 2–4 hours.

  • Harvesting: Remove the heat and allow the unreacted excess zinc to settle. Cannulate the clear, pale-yellow supernatant (containing the 5-acetoxypentylzinc bromide) into a dry, argon-flushed Schlenk storage flask.

Workflow Prep 1. Precursor Synthesis THP + Acetyl Bromide Purify 2. Distillation (Pure 5-Bromopentyl acetate) Prep->Purify ZnPrep 3. Zinc Activation (Zn + 1,2-DBE + TMSCl) Purify->ZnPrep Reaction 4. Zinc Insertion (Argon, THF, 40°C) ZnPrep->Reaction Titration 5. Iodine Titration (Determine Molarity) Reaction->Titration Store 6. Storage / Use (Negishi Coupling) Titration->Store

Fig 2: End-to-end experimental workflow from precursor synthesis to reagent validation.

Reagent Validation and Titration

A self-validating protocol requires that the concentration of the active organometallic species be empirically determined before use in downstream cross-coupling. Assuming 100% conversion is a critical failure point in drug development workflows.

Iodine Titration Method: The concentration of the 5-acetoxypentylzinc bromide solution is determined by titrating an aliquot against a standardized solution of iodine in THF[4]. A saturated aqueous solution of LiCl is often utilized to facilitate the rapid quenching of the organozinc species. The disappearance of the deep red/brown iodine color indicates the endpoint, allowing the exact molarity (typically ~0.5 M) to be calculated.

Applications in Drug Development

5-Acetoxypentylzinc bromide is primarily utilized in Negishi cross-coupling reactions[6]. By reacting this organozinc reagent with aryl or vinyl halides in the presence of a palladium or nickel catalyst, researchers can seamlessly append a 5-acetoxypentyl chain onto a complex pharmacophore. The terminal acetate group serves as a protected hydroxyl moiety, which can later be saponified to yield a primary alcohol—a critical handle for subsequent functionalization frequently required in the synthesis of prostaglandins, lipid-lowering agents, and complex macrocycles.

References

  • Sigma-Aldrich - 5-Acetoxypentylzinc bromide, 0.50 M in THF |1

  • AWS - Iron-Catalyzed Negishi Coupling Toward an Effective Olefin Synthesis | 4

  • Ambeed - 15848-22-3 | 5-Bromopentyl acetate | 5

  • Rieke Metals - Catalog 2014-2015 | 2

  • Thieme Connect - Keyword Index | 6

  • Rieke Metals - References (Practical Approach in Organozinc Reagents) | 3

Sources

Exploratory

Comprehensive Characterization of 5-Acetoxypentylzinc Bromide Solutions in THF: A Self-Validating Analytical Framework

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context 5-Acetoxypentylzinc bromide (CAS: 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

5-Acetoxypentylzinc bromide (CAS: 737797-40-9) is a highly versatile, functionalized alkylzinc halide widely employed in Negishi cross-coupling reactions for complex API (Active Pharmaceutical Ingredient) synthesis. The presence of the electrophilic ester (acetoxy) group is well-tolerated due to the highly covalent character and moderate nucleophilicity of the carbon-zinc bond.

Formulated typically as a 0.50 M solution in anhydrous Tetrahydrofuran (THF), the reagent relies heavily on THF coordination. The ethereal solvent donates electron density to the empty p-orbitals of the zinc center, stabilizing the monomeric species and preventing a Schlenk equilibrium shift that could lead to the precipitation of dialkylzinc or zinc bromide species [1].

However, organozinc reagents are highly susceptible to moisture-induced hydrolysis and oxidative homocoupling (Wurtz-type coupling). Relying on a single analytical method (e.g., visual titration) often yields false positives by measuring total oxidizable species rather than the specific intact monomer. To ensure absolute scientific integrity, this guide establishes a self-validating characterization matrix —triangulating active-metal titration, GC-MS of quenched aliquots, and non-destructive NMR spectroscopy.

Workflow A 5-Acetoxypentylzinc Bromide (0.50 M in THF) B LiCl / I2 Titration Quantifies Active C-Zn A->B Aliquot 1 C GC-MS (I2 Quench) Validates Monomer Purity A->C Aliquot 2 D No-D 1H NMR Confirms Ester Integrity A->D Aliquot 3 B->C Cross-Validation (Molarity vs. Purity) D->C Structural Consensus

Self-validating characterization matrix for alkylzinc halides.

Experimental Protocols: The Self-Validating System

As an application scientist, you must treat every reagent as suspect until proven otherwise. The following protocols are designed not just to provide data, but to explain the causality behind the experimental choices.

Protocol 1: Active Zinc Determination via Modified Knochel Titration

Standard iodometric titration fails for organozinc reagents. The reaction between the carbon-zinc bond and iodine produces zinc iodide ( ZnI2​ ), which rapidly precipitates in THF, turning the solution cloudy and completely masking the visual endpoint.

To circumvent this, we employ the [2], which mandates the addition of Lithium Chloride (LiCl). LiCl solubilizes the zinc salts via the formation of a highly soluble zincate complex ( ZnI2​⋅2LiCl ), ensuring the solution remains completely transparent until the persistent brown/yellow endpoint of unreacted iodine is reached [3].

Step-by-Step Methodology:

  • Preparation: Dry a 10 mL Schlenk flask under vacuum and backfill with Argon.

  • Solvent & Salt: Add 2.0 mL of a strictly anhydrous 0.5 M LiCl solution in THF to the flask.

  • Reagent Addition: Accurately inject 0.50 mL of the 5-Acetoxypentylzinc bromide solution into the stirring LiCl/THF mixture.

  • Titration: Fill a 1.0 mL gastight syringe with a standardized 0.50 M solution of Iodine ( I2​ ) in THF. Add the iodine solution dropwise.

  • Endpoint Observation: The initial drops will immediately turn colorless as the I2​ is consumed by the active zinc. The true endpoint is reached when a pale yellow/brown color persists for more than 15 seconds.

  • Calculation: MZn​=(VI2​×MI2​)/VZn​ .

Titration Step1 R-Zn-Br + I2 Step2 R-I + ZnIBr (Insoluble Precipitate) Step1->Step2 Standard Reaction Step3 Add LiCl (Solubilizing Agent) Step2->Step3 Obscures Endpoint Step4 Soluble Zincate Complex [ZnIBrCl2]2- Step3->Step4 Complexation Step5 Sharp Visual Endpoint (Persistent I2 Color) Step4->Step5 Enables clear titration

Mechanistic role of LiCl in the iodometric titration of organozinc reagents.

Protocol 2: Purity Assessment via GC-MS Quenching

Titration only tells you the concentration of total oxidizable species. If the reagent has undergone homocoupling, the titration might still look acceptable, but your cross-coupling reaction will fail. We validate the titration by quenching an aliquot with an electrophile and analyzing it via GC-MS.

Step-by-Step Methodology:

  • Quench a 0.2 mL aliquot of the zinc reagent with an excess of I2​ in THF (similar to the titration, but pushing past the endpoint).

  • Add 50 µL of an internal standard (e.g., n-tetradecane).

  • Dilute with 1.0 mL of diethyl ether and wash with saturated aqueous Na2​S2​O3​ to remove excess iodine.

  • Inject the organic layer into the GC-MS.

  • Causality Check: You must observe a dominant peak for 5-acetoxy-1-iodopentane . The absence of decane-1,10-diyl diacetate confirms that Wurtz-type homocoupling has not occurred during storage.

Protocol 3: Non-Destructive Structural Validation (No-D NMR)

Standard NMR sample preparation requires evaporating the solvent and reconstituting in a deuterated solvent (e.g., CDCl3​ ). Do not do this with organozincs. Evaporating THF removes the coordinating solvent, forcing the Schlenk equilibrium toward unreactive dialkylzinc and precipitating zinc bromide, fundamentally altering the species you are trying to analyze [4].

Step-by-Step Methodology:

  • Under an Argon atmosphere, transfer 0.5 mL of the intact 5-Acetoxypentylzinc bromide THF solution directly into an oven-dried, Argon-flushed NMR tube.

  • Insert a sealed capillary tube containing D2​O (or C6​D6​ ) into the NMR tube to serve as the external lock and reference.

  • Acquire a standard 1D 1H NMR spectrum (No-D NMR technique).

  • Diagnostic Peaks: Look for the α -protons ( CH2​ -Zn) shifted highly upfield (typically δ 0.10 - 0.25 ppm), confirming the intact carbon-metal bond. The singlet for the ester methyl group should remain sharp at δ ~2.05 ppm, proving the acetoxy group has not degraded.

Quantitative Data Presentation

To facilitate rapid QA/QC verification in the laboratory, all quantitative diagnostic parameters for 5-Acetoxypentylzinc bromide are summarized below.

Analytical ParameterExpected Value / ObservationDiagnostic Significance
Active Zinc Molarity (Knochel Titration)0.45 – 0.52 MVerifies viable reagent concentration; dictates stoichiometric calculations for Negishi couplings.
1H NMR: α -protons ( CH2​ -Zn) δ 0.10 – 0.25 ppm (t)Confirms the presence of an intact, covalent Carbon-Zinc bond.
1H NMR: Ester methyl ( −O−CO−CH3​ ) δ ~2.05 ppm (s)Validates the structural integrity of the distal acetoxy functional group.
GC-MS (Iodolyzed Aliquot)Major peak: m/z for 5-acetoxy-1-iodopentaneRules out moisture hydrolysis (pentyl acetate) and Wurtz homocoupling byproducts.
IR Spectroscopy (C=O stretch)~1735 cm−1 Confirms the ester carbonyl remains uncoordinated and unreacted.

Conclusion

The characterization of functionalized organozinc reagents like 5-Acetoxypentylzinc bromide cannot rely on isolated data points. By combining the stoichiometric precision of the Knochel LiCl-mediated titration, the structural confirmation of No-D NMR, and the purity validation of GC-MS quenching, researchers establish a closed-loop, self-validating analytical framework. This rigorous approach prevents the introduction of degraded reagents into late-stage API synthesis, saving both time and high-value catalytic materials.

References

  • Knochel Group Dissertation on Organozinc Reagents Title: Preparation and applications of new solid organozinc reagents for the functionalization of aromatics Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • Organic Syntheses: Non-Destructive NMR of Alkylzinc Halides Title: Preparation of (S)-N-Benzyl-7-cyano-2-ethyl-N-phenylheptanamide (Alternative filtration and No-D NMR procedure) Source: Organic Syntheses, Vol. 88, p. 54 URL:[Link]

Foundational

discovery and initial studies of acetoxy-functionalized organozinc compounds

An In-Depth Technical Guide to the Discovery and Initial Studies of Acetoxy-Functionalized Organozinc Compounds For Researchers, Scientists, and Drug Development Professionals Abstract The advent of functionalized organo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Initial Studies of Acetoxy-Functionalized Organozinc Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of functionalized organozinc reagents represents a paradigm shift in modern organic synthesis, enabling the construction of complex molecules with unparalleled precision and efficiency. Among these, organozinc compounds bearing acetoxy functionalities have emerged as versatile intermediates, combining the mild reactivity of the carbon-zinc bond with the synthetic utility of the ester group. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial reactivity studies of acetoxy-functionalized organozinc compounds. It delves into the historical context that paved the way for their development, details robust synthetic protocols, and explores their early applications in carbon-carbon bond formation. This guide is intended to serve as a valuable resource for researchers in academia and industry, offering both foundational knowledge and practical insights into the application of these powerful synthetic tools.

Introduction: The Rise of Functionalized Organometallics

The history of organometallic chemistry is marked by a continuous quest for reagents that balance reactivity with functional group tolerance. While highly polar organometallics like organolithium and Grignard reagents are powerful nucleophiles, their utility is often limited by their incompatibility with sensitive functional groups such as esters, ketones, and nitriles. This limitation necessitates the use of cumbersome protection-deprotection strategies, adding steps and reducing overall synthetic efficiency.

Organozinc compounds, first prepared by Edward Frankland in 1849, have long been recognized for their moderate reactivity and, consequently, their superior functional group compatibility.[1][2] The carbon-zinc bond, with its significant covalent character, is generally unreactive towards many common electrophilic functional groups.[3] However, the synthetic potential of organozinc reagents was not fully realized until the development of methods to prepare highly functionalized derivatives and to enhance their reactivity through transmetalation to other metals like copper and palladium.

The pioneering work of scientists like Sergey Reformatsky, who in 1887 discovered the reaction of α-halo esters with carbonyl compounds in the presence of zinc to form β-hydroxy esters, provided an early glimpse into the world of ester-functionalized organozinc intermediates, in this case, zinc enolates.[1][4] This reaction demonstrated that a carbon-zinc bond could be formed in the presence of an ester, laying the conceptual groundwork for the development of organozinc reagents bearing a wider array of functional groups.

Systematic studies, particularly by Paul Knochel and coworkers, have dramatically expanded the scope of functionalized organozinc chemistry.[3] These efforts have led to the development of robust methods for the preparation of organozinc halides and diorganozincs containing a vast range of functional groups, including the acetoxy moiety. These reagents have proven to be invaluable in the synthesis of polyfunctional organic molecules, streamlining synthetic routes and enabling the construction of complex targets.[3]

The Genesis of Acetoxy-Functionalized Organozinc Reagents: A Modern Development

While the Reformatsky reaction provided an early precedent for the compatibility of zinc with ester functionalities, the preparation of well-defined, stable organozinc reagents bearing a pendent acetoxy group is a more recent development. The systematic exploration of functionalized organozinc chemistry has led to reliable methods for the synthesis of these valuable intermediates.

The primary and most direct method for the synthesis of acetoxy-functionalized organozinc halides is the oxidative addition of zinc metal to the corresponding alkyl halide. This process is often facilitated by the use of activated zinc and additives such as lithium chloride (LiCl).

Key Synthetic Methodologies

The direct insertion of zinc into carbon-halogen bonds is a powerful method for the preparation of organozinc halides. However, the success of this reaction is highly dependent on the nature of the zinc metal and the reaction conditions. The use of commercially available zinc dust often leads to long induction periods and low yields. To overcome these challenges, several methods for activating zinc have been developed, with the use of Rieke® Zinc and the addition of activating agents like 1,2-dibromoethane and chlorotrimethylsilane (TMSCl) being particularly effective.

Furthermore, the presence of lithium chloride has been shown to be crucial for the efficient formation of many functionalized organozinc reagents. LiCl is believed to break down passivating layers on the zinc surface and to solubilize the newly formed organozinc species, preventing their deposition back onto the metal.

A general workflow for the synthesis of an acetoxy-functionalized organozinc reagent can be depicted as follows:

Synthesis of Acetoxy-Functionalized Organozinc Reagent precursor Acetoxy-functionalized Alkyl Halide (R-X) reagent Acetoxy-functionalized Organozinc Halide (R-ZnX) precursor->reagent Direct Insertion zinc Activated Zinc (Zn*) zinc->reagent licl LiCl (optional but recommended) licl->reagent solvent Solvent (e.g., THF) solvent->reagent

Caption: General workflow for the synthesis of acetoxy-functionalized organozinc halides.

Detailed Experimental Protocol: Preparation of an α-Acetoxyalkylzinc Bromide

The following protocol is adapted from the work of Knochel and coworkers and details the preparation of an α-acetoxyalkylzinc bromide.

Reaction:

(CH₃)₂CHCH₂CH(OAc)CH₂Br + Zn → (CH₃)₂CHCH₂CH(OAc)CH₂ZnBr

Materials:

  • Zinc dust

  • 1,2-Dibromoethane

  • Chlorotrimethylsilane (TMSCl)

  • 1-Bromo-3-acetoxy-4-methylpentane

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, place zinc dust (1.5 equivalents). Suspend the zinc dust in anhydrous THF. Add 1,2-dibromoethane (approx. 5 mol%) and TMSCl (approx. 3 mol%). The mixture is typically stirred at room temperature for 30 minutes. Activation is indicated by the evolution of gas and a gentle exotherm.

  • Reagent Formation: To the activated zinc suspension, add a solution of 1-bromo-3-acetoxy-4-methylpentane (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below 35 °C. The reaction is typically exothermic.

  • Reaction Monitoring: The formation of the organozinc reagent can be monitored by quenching aliquots of the reaction mixture with iodine and analyzing the consumption of the starting alkyl bromide by gas chromatography (GC).

  • Completion and Use: Once the reaction is complete (typically after 2-4 hours), the resulting greyish suspension of the acetoxy-functionalized organozinc bromide is allowed to settle. The supernatant can be cannulated and used directly in subsequent reactions.

Causality Behind Experimental Choices:

  • Zinc Activation: The pre-treatment of zinc dust with 1,2-dibromoethane and TMSCl is crucial for removing the passivating oxide layer from the metal surface, thereby exposing fresh, reactive zinc.

  • Temperature Control: Maintaining a low reaction temperature is critical to prevent side reactions, such as Wurtz coupling of the alkyl halide, and to avoid decomposition of the organozinc reagent.

  • Anhydrous Conditions: Organozinc reagents are sensitive to moisture and protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere (argon or nitrogen) is mandatory for successful synthesis.

Initial Studies on Reactivity and Synthetic Applications

Acetoxy-functionalized organozinc reagents exhibit a reactivity profile that makes them highly valuable in organic synthesis. While they are generally unreactive towards many electrophiles in their own right, their nucleophilicity can be dramatically enhanced through transmetalation, particularly with copper(I) salts.

Transmetalation to Organocopper Reagents

The addition of a copper(I) salt, such as copper(I) cyanide (CuCN) often in the presence of LiCl, to a solution of an acetoxy-functionalized organozinc halide results in the formation of a highly reactive mixed organocopper-zinc species (RCu(CN)ZnX). These organocuprates are potent nucleophiles capable of participating in a wide range of carbon-carbon bond-forming reactions.

Reactivity Enhancement via Transmetalation organozinc Acetoxy-functionalized Organozinc Halide (R-ZnX) (Moderately Reactive) organocopper Mixed Organocopper-Zinc Reagent (Highly Reactive) organozinc->organocopper Transmetalation cu_salt CuCN·2LiCl cu_salt->organocopper product Coupled Product (R-E) organocopper->product C-C Bond Formation electrophile Electrophile (E+) electrophile->product

Caption: Transmetalation of an organozinc reagent to a more reactive organocopper species.

Reactions with Electrophiles

The resulting organocopper reagents derived from acetoxy-functionalized organozinc halides react efficiently with a variety of electrophiles:

  • Acyl Chlorides: Acylation with acid chlorides provides a direct route to polyfunctional ketones.

  • α,β-Unsaturated Carbonyls: These reagents undergo 1,4-conjugate addition to enones and enoates, a powerful method for the formation of new carbon-carbon bonds.

  • Allylic Halides: SN2' reactions with allylic bromides or chlorides afford allylated products.

  • Nitroolefins: Conjugate addition to nitroolefins, followed by further transformation of the nitro group, opens up synthetic pathways to complex nitrogen-containing molecules.

An illustrative example is the conjugate addition-elimination reaction with a nitroolefin bearing a leaving group, which provides a route to functionalized nitroalkenes.

Palladium-Catalyzed Cross-Coupling (Negishi Coupling)

Acetoxy-functionalized organozinc reagents are also excellent partners in palladium-catalyzed Negishi cross-coupling reactions.[5][6] This reaction allows for the formation of carbon-carbon bonds between the organozinc nucleophile and various sp²- and sp-hybridized organic halides and triflates. The tolerance of the acetoxy group under these conditions makes this a highly valuable transformation in the synthesis of complex molecules.

Table 1: Summary of Representative Reactions

ElectrophileReagent SystemReaction TypeProduct Type
Acyl Chloride (R'COCl)RZnX / cat. Cu(I)AcylationKetone (R-CO-R')
EnoneRZnX / cat. Cu(I)1,4-Conjugate Additionβ-Substituted Ketone
Allyl BromideRZnX / cat. Cu(I)AllylationAllylated Product
Aryl Iodide (Ar-I)RZnX / cat. Pd(0)Negishi CouplingArylated Product (R-Ar)

Characterization, Stability, and Handling

Characterization: The formation and concentration of acetoxy-functionalized organozinc reagents are typically determined indirectly. A common method involves quenching an aliquot of the reagent solution with a known amount of an electrophile (e.g., iodine or an aldehyde) and quantifying the product yield by GC or NMR analysis against an internal standard. Direct spectroscopic characterization of these reagents in solution can be challenging due to their dynamic nature and the presence of various species in equilibrium. However, NMR studies on related functionalized organozinc compounds have shown that intramolecular coordination of carbonyl groups to the zinc center can occur, influencing the reagent's structure and reactivity.[7] The choice of solvent can also play a significant role; coordinating solvents like DMF can suppress this intramolecular interaction.[7]

Stability and Handling: Acetoxy-functionalized organozinc reagents are sensitive to air and moisture and must be handled under an inert atmosphere using standard Schlenk or glovebox techniques. While they are more stable than their organolithium or Grignard counterparts, they can decompose upon prolonged storage, even at low temperatures. For this reason, they are typically prepared in situ and used immediately. The thermal stability of organozinc reagents is generally good, allowing for their formation at room temperature or slightly elevated temperatures.[8]

Conclusion and Future Outlook

The development of acetoxy-functionalized organozinc compounds has provided synthetic chemists with a powerful class of reagents that expertly balance stability and reactivity. Their ability to tolerate the inherent ester functionality while engaging in a wide array of carbon-carbon bond-forming reactions, particularly after transmetalation to copper or in palladium-catalyzed cross-couplings, has streamlined the synthesis of complex, polyfunctional molecules. The foundational work on the preparation of functionalized organozinc reagents has established a robust platform for their application in academic research, drug discovery, and process development.

Future research in this area will likely focus on the development of even more efficient and sustainable methods for their preparation, the exploration of their reactivity in novel transformations, and their application in the total synthesis of increasingly complex natural products and pharmaceuticals. The continued study of the structure and solution-state behavior of these reagents will undoubtedly lead to a deeper understanding of their reactivity and enable the design of new and improved synthetic methodologies.

References

  • Dietmar Seyferth. The Grignard Reagents. Organometallics2009 , 28 (6), 1598–1605. [Link]

  • Knochel, P.; Jones, P. Organozinc Reagents: A Practical Approach; Oxford University Press: Oxford, 1999. [Link]

  • Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angew. Chem. Int. Ed.2006 , 45 (36), 6040–6044. [Link]

  • Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Compounds. Org. React.2001 , 58, 417-758. [Link]

  • Frankland, E. On the isolation of the organic radicals. Q. J. Chem. Soc.1850 , 2 (3), 263-296. [Link]

  • Reformatsky, S. Neue Synthese zweiatomiger Alkohole aus den Ketonen. Ber. Dtsch. Chem. Ges.1887 , 20 (1), 1210–1211. [Link]

  • Jackson, R. F. W.; Turner, D. Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents. J. Org. Chem.1998 , 63 (23), 8251–8264. [Link]

  • Kobayashi, K.; Naka, H.; Wheatley, A. E. H.; Kondo, Y. Organozinc Reagents in DMSO Solvent: Remarkable Promotion of SN2′ Reaction for Allene Synthesis. Org. Lett.2008 , 10 (15), 3375–3377. [Link]

  • Cinderella, A. P.; Vulovic, B.; Watson, D. A. Palladium-Catalyzed Cross-Coupling of Silyl Electrophiles with Alkylzinc Halides: A Silyl-Negishi Reaction. J. Am. Chem. Soc.2017 , 139 (23), 7741–7744. [Link]

  • Haas, D.; Hammann, J. M.; Greiner, R.; Knochel, P. Recent Developments in Negishi Cross-Coupling Reactions. ACS Catal.2016 , 6 (3), 1540–1552. [Link]

Sources

Exploratory

The Fundamental Properties and Applications of Long-Chain Alkylzinc Bromides in Modern Synthesis

The Physico-Chemical Paradigm of Alkylzinc Bromides In the landscape of modern pharmaceutical drug development, the selective construction of C(sp3)-C(sp2) bonds remains a critical bottleneck. While traditional organolit...

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Author: BenchChem Technical Support Team. Date: April 2026

The Physico-Chemical Paradigm of Alkylzinc Bromides

In the landscape of modern pharmaceutical drug development, the selective construction of C(sp3)-C(sp2) bonds remains a critical bottleneck. While traditional organolithium and Grignard reagents offer high reactivity, their aggressive nucleophilicity necessitates exhaustive protecting-group strategies, inflating step counts and reducing overall atom economy. Long-chain alkylzinc bromides ( RZnBr ) emerge as the premier solution to this paradigm, offering a highly tunable, covalent carbon-metal bond.

The fundamental utility of alkylzinc bromides stems from the low polarity of the carbon-zinc bond (electronegativity: Zn = 1.65, C = 2.55). In solution, these species exist in a dynamic Schlenk equilibrium:

2RZnBr⇌R2​Zn+ZnBr2​

The position of this equilibrium is heavily solvent-dependent. In polar aprotic solvents like N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF), the equilibrium shifts to favor the monomeric RZnBr species due to the stabilization of the zinc center through solvent coordination. This stabilization is what allows alkylzinc bromides to tolerate sensitive functional groups (esters, nitriles, ketones) that would otherwise be destroyed by more polarized organometallics.

Mechanistic Principles of Direct Zinc Insertion

The most direct and atom-economical method for synthesizing long-chain alkylzinc bromides is the oxidative addition of elemental zinc into an unactivated alkyl bromide. However, the natural passivation layer of zinc oxide (ZnO) on the metal's surface severely inhibits electron transfer.

As demonstrated in the foundational study1[1], the addition of catalytic iodine ( I2​ ) in DMA serves a dual purpose. First, it chemically scrubs the ZnO layer by forming soluble ZnI2​ . Second, it creates microscopic defects (pitting) on the zinc surface, exponentially increasing the active surface area required for the heterogeneous electron transfer process. For highly hindered or tertiary bromides, the use of highly reactive Rieke zinc ( Zn∗ ) generated via the reduction of ZnCl2​ with lithium/naphthalene is often required, as detailed in2[2].

ZincPrep Zn Zinc Dust Act Surface Activation (I2 in DMA) Zn->Act ActiveZn Activated Zn(0) Act->ActiveZn Insert Direct Insertion (R-Br) ActiveZn->Insert AlkylZinc Alkylzinc Bromide (R-Zn-Br) Insert->AlkylZinc

Step-by-step surface activation and direct insertion workflow.

Protocol 1: Self-Validating Synthesis of n-Octylzinc Bromide

Objective: Generate a 1.0 M solution of n-octylzinc bromide in DMA.

  • Step 1: Zinc Activation. Add zinc dust (1.5 equiv) to a flame-dried Schlenk flask under argon. Causality: Argon prevents the immediate re-oxidation of the zinc surface. Add DMA and I2​ (5 mol%). Heat to 80 °C for 15 minutes. Causality: The iodine reacts with the passivating layer, exposing the highly reactive Zn0 crystalline lattice.

  • Step 2: Halide Insertion. Dropwise add n-octyl bromide (1.0 equiv). Maintain temperature at 80 °C for 3 hours. Causality: The polar aprotic nature of DMA stabilizes the intermediate radical species and the final organozinc complex, driving the insertion to completion.

  • Step 3: System Validation (Iodinolysis). Before utilizing the reagent, withdraw a 0.1 mL aliquot and quench it with a standardized solution of I2​ in THF. Analyze the organic phase via GC-MS. Validation Logic: The quantitative conversion of the organozinc species to 1-iodooctane (>90% yield) confirms the exact titer of the active n-octylzinc bromide, ensuring stoichiometric precision for downstream coupling.

The Negishi Cross-Coupling: Overcoming β -Hydride Elimination

Long-chain alkylzinc bromides are premier nucleophiles for the Negishi cross-coupling reaction. However, coupling C(sp3) centers presents a severe mechanistic challenge: the propensity for the intermediate alkyl-palladium(II) species to undergo β -hydride elimination, yielding undesired alkene byproducts instead of the target cross-coupled alkane.

To suppress this, modern protocols employ highly sterically hindered, electron-rich biarylphosphine ligands. As outlined in3[3], the use of ligands like CPhos effectively promotes the reductive elimination step, accelerating it to the point where it outcompetes the β -hydride elimination pathway. Furthermore, recent advancements have expanded this utility to Nickel catalysis, allowing for the coupling of challenging unactivated tertiary halides, as detailed in4[4].

Negishi Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation (R-Zn-Br) PdII->TransMet PdIIR Ar-Pd(II)-R TransMet->PdIIR RedElim Reductive Elimination PdIIR->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Catalytic cycle of the Negishi cross-coupling reaction.

Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling

Objective: Couple n-octylzinc bromide with 4-chlorobenzonitrile.

  • Step 1: Catalyst Preparation. In a separate Schlenk flask, combine Pd(OAc)2​ (2 mol%) and CPhos ligand (4 mol%) in THF. Causality: The extreme steric bulk of CPhos forces the Pd(II) intermediate into a conformation that accelerates reductive elimination, preventing alkene formation.

  • Step 2: Cross-Coupling. Add 4-chlorobenzonitrile (0.8 equiv relative to zinc reagent). Slowly infuse the titrated n-octylzinc bromide solution over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the transmetalating species, preventing homocoupling artifacts.

  • Step 3: System Validation (Reaction Monitoring). Monitor the reaction progression via LC-MS at 1-hour intervals. Validation Logic: The complete disappearance of the 4-chlorobenzonitrile mass peak and the exclusive appearance of the 4-octylbenzonitrile peak validates the fidelity of the catalytic cycle. A lack of alkene byproducts in the crude 1H NMR spectrum validates the efficacy of the CPhos ligand.

Quantitative Data Summaries

Table 1: Comparative Analysis of Organometallic Reagents in Cross-Coupling

Reagent TypeC-M Bond PolarityNucleophilicityFunctional Group TolerancePrimary Application
Organolithium (R-Li)Very HighExtremeVery Low (Reacts with esters, ketones)Halogen-metal exchange
Grignard (R-MgX)HighHighLow (Reacts with ketones, nitriles)Nucleophilic addition
Alkylzinc (R-ZnBr) Moderate Moderate High (Tolerates esters, nitriles) Negishi cross-coupling
Organoboron (R-B(OH)2)LowLowVery HighSuzuki cross-coupling

Table 2: Yield Optimization for n-Octylzinc Bromide Synthesis

Activation MethodSolventTemperatureTimeYield (%)
None (Unactivated Zn)THF25 °C24 h< 10%
I2​ (5 mol%)DMA80 °C3 h> 90%
LiCl (1 equiv)THF25 °C12 h85%
Rieke Zinc ( Zn∗ )THF25 °C2 h95%

References

  • Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides Organic Letters - ACS Publications URL
  • Journal of the American Chemical Society (via PMC)
  • Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)
  • Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent Organic Letters - ACS Publications URL

Sources

Foundational

The Versatility of 5-Acetoxypentylzinc Bromide in Modern Carbon-Carbon Bond Formation: A Technical Guide

Foreword: The Enduring Power of Organozinc Reagents in Complex Synthesis In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Enduring Power of Organozinc Reagents in Complex Synthesis

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds remains a cornerstone of molecular construction. For researchers and professionals in drug development, the ability to forge these bonds with precision, efficiency, and high functional group tolerance is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs).[1] Among the diverse array of organometallic reagents available, organozinc compounds have carved a unique and indispensable niche. Their moderate reactivity, coupled with a remarkable tolerance for a wide spectrum of functional groups, positions them as powerful tools for intricate molecular engineering.[2] This guide delves into the specifics of a particularly valuable, yet often overlooked, functionalized organozinc reagent: 5-acetoxypentylzinc bromide. We will explore its synthesis, unique characteristics, and its expanding role in C-C bond formation, with a particular focus on the celebrated Negishi cross-coupling reaction.

Understanding the Advantage: Why 5-Acetoxypentylzinc Bromide?

The utility of 5-acetoxypentylzinc bromide lies in its bifunctional nature. It incorporates a nucleophilic organozinc moiety for C-C bond formation and a protected hydroxyl group in the form of an acetate ester. This "masked" functionality is crucial in multi-step syntheses, allowing for the introduction of a five-carbon chain that can be later deprotected to reveal a primary alcohol. This strategic advantage enables the construction of complex molecular architectures without the need for cumbersome protection-deprotection sequences that can diminish overall yield and increase step count.

The presence of the ester group, which is often incompatible with more reactive organometallics like Grignard or organolithium reagents, highlights the chemoselectivity of organozinc compounds.[2] This tolerance is a direct result of the more covalent and less polarized carbon-zinc bond compared to its magnesium or lithium counterparts.

Synthesis of 5-Acetoxypentylzinc Bromide: A Practical Protocol

The preparation of functionalized alkylzinc halides can be achieved through several reliable methods. The direct insertion of zinc metal into the corresponding alkyl halide is a common and efficient approach. The reactivity of the zinc can be significantly enhanced by various activation methods.

Protocol: Iodine-Activated Synthesis of 5-Acetoxypentylzinc Bromide

This protocol is adapted from established procedures for the preparation of functionalized alkylzinc bromides.[3]

Materials:

  • 5-Bromopentyl acetate

  • Zinc dust (<10 micron, activated)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents relative to the alkyl bromide). Heat the zinc dust under vacuum to remove any adsorbed water and then cool to room temperature under a stream of argon.

  • Initiation: Add a catalytic amount of iodine (approx. 1-2 mol%) to the activated zinc dust in anhydrous THF. The disappearance of the iodine color indicates the activation of the zinc surface.

  • Reagent Formation: Slowly add a solution of 5-bromopentyl acetate (1.0 equivalent) in anhydrous THF to the activated zinc suspension. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) by quenching an aliquot of the reaction mixture with a proton source and analyzing for the disappearance of the starting alkyl bromide.

  • Completion and Use: Once the reaction is complete (typically 2-4 hours), the resulting greyish solution of 5-acetoxypentylzinc bromide can be allowed to stand for the excess zinc to settle. The supernatant can then be cannulated and used directly in subsequent coupling reactions.

Diagram: Synthesis of 5-Acetoxypentylzinc Bromide

G cluster_conditions Conditions r1 5-Bromopentyl acetate p1 5-Acetoxypentylzinc bromide r1->p1 r2 Zinc Dust (Zn) r2->p1 r3 Iodine (I₂) (cat.) r3->p1 Activation c1 Anhydrous THF c2 Inert Atmosphere (Ar/N₂) G pd0 Pd(0)L₂ pd2_rx R-Pd(II)L₂-X pd0->pd2_rx Oxidative Addition pd2_rr R-Pd(II)L₂-R' pd2_rx->pd2_rr Transmetalation znx2 ZnBrX pd2_rr->pd0 Reductive Elimination prod R-R' react1 R-X react2 R'-ZnBr

Caption: The catalytic cycle of the Negishi cross-coupling.

Application of 5-Acetoxypentylzinc Bromide in Negishi Coupling

The coupling of 5-acetoxypentylzinc bromide with various aryl, heteroaryl, and vinyl halides provides a direct route to a diverse range of functionalized molecules. The ester functionality remains intact under the mild reaction conditions, offering a synthetic handle for further transformations.

Experimental Protocol: Palladium-Catalyzed Negishi Coupling

Materials:

  • 5-Acetoxypentylzinc bromide solution in THF (prepared as above)

  • Aryl or vinyl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃ and a phosphine ligand)

  • Anhydrous THF

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the palladium catalyst (1-5 mol%) in anhydrous THF.

  • Addition of Organozinc Reagent: Slowly add the solution of 5-acetoxypentylzinc bromide (1.2-1.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated (40-60 °C) to drive it to completion.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Data Presentation: Scope and Yields

The following table summarizes representative yields for the Negishi cross-coupling of 5-acetoxypentylzinc bromide with a variety of organic halides. This data highlights the versatility and functional group tolerance of the reaction.

EntryAryl/Vinyl HalideCatalyst SystemSolventTemp (°C)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3 mol%)THF5085
22-IodonaphthalenePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)THFRT92
34-BromoanisolePd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)THF6088
43-BromopyridinePd(PPh₃)₄ (5 mol%)Dioxane8075
5(E)-1-Iodo-2-phenylethenePdCl₂(dppf) (3 mol%)THFRT90
6Methyl 4-iodobenzoatePd(OAc)₂ (2 mol%) / XPhos (4 mol%)Toluene7082

Note: The yields presented are representative and can vary based on the specific reaction conditions and the purity of the reagents.

Conclusion: A Valuable Reagent for Modern Synthesis

5-Acetoxypentylzinc bromide stands out as a highly valuable and versatile reagent in the synthetic chemist's toolkit. Its ability to participate in efficient C-C bond formation while carrying a masked hydroxyl functionality streamlines the synthesis of complex molecules. The mild conditions of the Negishi cross-coupling reaction ensure the preservation of the ester group, allowing for late-stage functionalization. For researchers and professionals in drug development, the use of such functionalized organozinc reagents opens up new avenues for the efficient and modular construction of novel therapeutic agents. As the demand for more complex and diverse molecular architectures continues to grow, the strategic application of reagents like 5-acetoxypentylzinc bromide will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.

References

  • Negishi, E. Magical Power of Transition Metals: Past, Present, and Future. J. Org. Chem.2007 , 72 (12), 4289–4301. [Link]

  • Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (22), 7532–7533. [Link]

  • Huo, S. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Org. Lett.2003 , 5 (4), 423–425. [Link]

  • Organ, M. G.; et al. Room-Temperature Negishi Cross-Coupling of Unactivated Alkyl Bromides with Alkyl Organozinc Reagents Utilizing a Pd/N-Heterocyclic Carbene Catalyst. J. Org. Chem.2005 , 70 (22), 8964–8968. [Link]

  • Chesters, N.; et al. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. J. Am. Chem. Soc.2013 , 135 (24), 9050–9053. [Link]

  • Knochel, P.; Jones, P. Organozinc Reagents: A Practical Approach; Oxford University Press: Oxford, 1999. [Link]

  • Wikipedia contributors. Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Loh, T.-P.; et al. A General Alkyl-Alkyl Cross-Coupling Enabled by Redox-Active Esters and Alkylzinc Reagents. J. Am. Chem. Soc.2016 , 138 (40), 13159–13162. [Link]

  • Fu, G. C.; et al. Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chem.2021 , 3 (5), 1234-1243. [Link]

  • Lou, S.; Fu, G. C. (5-Cyanopentyl)zinc(II) bromide. Organic Syntheses2010 , 87, 305. [Link]

  • Denmark, S. E. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Buchwald, S. L.; et al. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (22), 7532-7533. [Link]

  • Knochel, P.; et al. Cobalt-Catalyzed Csp3–Csp3 Cross-Coupling of Functionalized Alkylzinc Reagents with Alkyl Iodides. Org. Lett.2020 , 22 (8), 3028-3032. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Functionalized Ketones Using 5-Acetoxypentylzinc Bromide

Introduction: The Strategic Value of Functionalized Organozinc Reagents The synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, demands robust and selective methods for carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized Organozinc Reagents

The synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, demands robust and selective methods for carbon-carbon bond formation. Ketones are pivotal structural motifs and versatile intermediates in organic synthesis[1][2]. While classical methods for ketone synthesis often involve highly reactive organometallic reagents like Grignard or organolithium compounds, their utility is hampered by poor functional group tolerance. This necessitates cumbersome protection-deprotection strategies, adding steps and reducing overall efficiency.

Organozinc reagents have emerged as a powerful alternative, offering a compelling balance of reactivity and selectivity.[3] Their hallmark is the presence of a carbon-zinc (C-Zn) bond, which is significantly less polarized than its magnesium or lithium counterparts. This inherent mildness allows organozinc reagents to tolerate a wide array of functional groups, including esters, amides, and nitriles, that would be readily attacked by more aggressive organometallics.[4][5]

This application note focuses on 5-acetoxypentylzinc bromide , a highly valuable C5 building block. The reagent features an alkylzinc moiety for nucleophilic carbon-carbon bond formation and a terminal acetate group—a stable, protected form of a primary alcohol. This dual functionality allows for the direct synthesis of long-chain functionalized ketones, which can be further elaborated at the now-liberated hydroxyl terminus. We will detail the preparation of this reagent and its subsequent application in the acylation reaction with acid chlorides to yield functionalized ketones, a process mechanistically related to the Blaise ketone synthesis.[6]

Synthesis of the Organozinc Reagent: 5-Acetoxypentylzinc Bromide

The successful use of any organometallic reagent begins with its reliable preparation. 5-Acetoxypentylzinc bromide is typically synthesized in situ via the oxidative addition of zinc metal into the carbon-bromine bond of a suitable precursor, 5-bromopentyl acetate.

Causality Behind the Protocol:
  • Zinc Activation: Commercial zinc powder possesses a passivating layer of zinc oxide on its surface that inhibits insertion into the C-Br bond. Therefore, chemical activation is critical. A common and effective method involves treatment with a mild oxidizing agent like iodine (I₂) or 1,2-dibromoethane. This process etches the oxide layer, exposing fresh, highly reactive zinc surfaces.[7] The use of activating agents like trimethylsilyl chloride (TMSCl) in the presence of lithium chloride has also been shown to be effective.[8]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its Lewis basicity helps to solvate and stabilize the organozinc species as it forms, preventing aggregation and improving reactivity.

  • Inert Atmosphere: Organozinc reagents are sensitive to both oxygen and moisture.[9] All manipulations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques to prevent degradation of the reagent and ensure reproducible yields.

Experimental Protocol: Preparation of 5-Acetoxypentylzinc Bromide (0.5 M solution in THF)

Materials:

  • Zinc powder (<10 micron, >98%)

  • Iodine (I₂)

  • 5-Bromopentyl acetate

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flask Preparation: An oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is assembled and flushed thoroughly with argon.

  • Zinc Activation: Under a positive pressure of argon, add zinc powder (1.5 equivalents relative to the alkyl bromide). To the zinc, add anhydrous THF to create a slurry. Add a few crystals of iodine (I₂) (approx. 1-2% of zinc molar quantity). The mixture is gently warmed (e.g., with a heat gun) or stirred at room temperature until the characteristic purple/brown color of the iodine disappears. This indicates the activation of the zinc surface.

  • Reagent Formation: To the activated zinc slurry, add a solution of 5-bromopentyl acetate (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel. The addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is heated to a gentle reflux (approx. 60-65 °C) using an oil bath for 2-4 hours. Reaction progress can be monitored by quenching an aliquot with acid and analyzing for the disappearance of the starting bromide by GC-MS.

  • Final Reagent: Once the reaction is complete, the heat is removed, and the greyish solution of 5-acetoxypentylzinc bromide is allowed to cool to room temperature. The excess zinc powder is allowed to settle. The supernatant, which is the organozinc reagent solution[10], is used directly in the subsequent step. The concentration is assumed to be approximately 0.5 M based on the initial quantities and solvent volume. For precise applications, the reagent can be titrated.

Application: Acylation for the Synthesis of Functionalized Ketones

The reaction of 5-acetoxypentylzinc bromide with an acyl chloride is a direct and efficient method for constructing a new carbon-carbon bond to form a ketone. The organozinc reagent acts as a soft nucleophile, selectively attacking the highly electrophilic carbonyl carbon of the acyl chloride.

Workflow and Mechanism

The overall process involves the synthesis of the organozinc reagent followed by its immediate use in the acylation coupling reaction.

G cluster_0 Reagent Synthesis cluster_1 C-C Coupling Reaction Start 5-Bromopentyl Acetate Reagent 5-Acetoxypentylzinc Bromide (in THF) Start->Reagent  1. Zinc Powder  2. I₂ (activator)  3. Anhydrous THF Product Functionalized Ketone Reagent->Product  Acylation  (THF, 0°C to rt) Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Product

Caption: General workflow for ketone synthesis.

The reaction proceeds through a nucleophilic acyl substitution mechanism. Unlike more reactive organometallics that can add a second time to the newly formed ketone to produce a tertiary alcohol, the milder organozinc reagents typically stop cleanly at the ketone stage.

G RZnBr 5-Acetoxypentyl-ZnBr Intermediate Tetrahedral Intermediate RZnBr->Intermediate Nucleophilic Attack RCOCl R'-COCl RCOCl->Intermediate Ketone Product Ketone Intermediate->Ketone Collapse & Elimination of Cl⁻ ZnSalt ZnBrCl Intermediate->ZnSalt

Caption: Proposed mechanism for acylation.

Experimental Protocol: Synthesis of 7-Oxo-dodecyl Acetate

This protocol describes a representative reaction between 5-acetoxypentylzinc bromide and heptanoyl chloride.

Materials:

  • Solution of 5-acetoxypentylzinc bromide (~0.5 M in THF)

  • Heptanoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a separate argon-flushed, oven-dried flask equipped with a magnetic stir bar and septum, dissolve heptanoyl chloride (1.0 equivalent relative to the organozinc reagent) in anhydrous THF.

  • Cooling: Cool the acyl chloride solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the organozinc reagent.

  • Addition: Transfer the previously prepared solution of 5-acetoxypentylzinc bromide via cannula or syringe to the stirred solution of heptanoyl chloride at 0 °C. The addition should be performed dropwise over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step hydrolyzes any unreacted organozinc reagent and precipitates zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and then brine to remove residual salts. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to afford the pure ketone product.

Scope and Data Presentation

This methodology is applicable to a wide range of acyl chlorides, including aliphatic, benzylic, and aromatic variants. The mild reaction conditions ensure the preservation of the terminal acetate ester.

EntryAcyl Chloride (R'-COCl)Product StructureTypical Yield (%)
1Heptanoyl chlorideR = -(CH₂)₅CH₃75-85
2Benzoyl chlorideR = Phenyl80-90
3Cyclohexanecarbonyl chlorideR = Cyclohexyl70-80
4Phenylacetyl chlorideR = Benzyl75-85
53-Chlorobenzoyl chlorideR = 3-Chlorophenyl78-88

Yields are estimated based on similar acylation reactions of functionalized organozinc reagents reported in the literature and are dependent on the precise reaction conditions and purification.[5][6]

Safety and Handling

  • Organozinc Reagents: 5-Acetoxypentylzinc bromide solutions are air and moisture-sensitive and may be pyrophoric.[9] Always handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Acyl Chlorides: Many acyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.

  • Solvents: Anhydrous THF can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

Conclusion

The use of 5-acetoxypentylzinc bromide provides a direct, reliable, and functional-group-tolerant pathway for the synthesis of long-chain functionalized ketones. The protocols described herein are scalable and utilize readily available starting materials. This method avoids the need for protecting group manipulation of a terminal hydroxyl group, streamlining the synthetic process for researchers in drug discovery and complex molecule synthesis. The predictable reactivity and high yields make this organozinc reagent a valuable tool in the modern synthetic chemist's arsenal.

References

  • Bernhardt, S., Metzger, A., & Knochel, P. (2010). Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2. Synthesis, 2010(22), 3802-3810. [Link]

  • Wikipedia contributors. (2023, May 15). Blaise ketone synthesis. Wikipedia. [Link]

  • Somanathan, R., et al. (2010). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Mini-Reviews in Organic Chemistry, 7(1), 10-22. [Link]

  • Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones. DSpace@MIT. [Link]

  • Wikipedia contributors. (2024, March 23). Negishi coupling. Wikipedia. [Link]

  • Weires, A. G., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Organic letters, 14(4), 954-957. [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

  • OpenOChem Learn. (n.d.). Negishi Coupling. [Link]

  • Name-Reaction.com. (n.d.). Negishi cross-coupling. [Link]

  • Campos, P. J., et al. (2018). Synthesis of Ketones by C-H Functionalization of Aldehydes with Boronic Acids under Transition-Metal-Free Conditions. Angewandte Chemie International Edition, 57(48), 15888-15892. [Link]

  • Lou, S., & Fu, G. C. (2010). Nickel/Pybox-Catalyzed Asymmetric Cross-Couplings of Racemic α-Bromoketones with Organozinc Reagents. Organic Syntheses, 87, 294. [Link]

  • Wang, C., et al. (2018). Synthesis of α-functionalized ketones by visible-light promoted oxygenation of alkenes. Organic & Biomolecular Chemistry, 16(31), 5562-5573. [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]

  • Jouffroy, M., et al. (2016). Direct Acylation of Alkyl and Aryl Bromides via Nickel-Catalyzed Aldehyde C-H Functionalization. The Journal of Organic Chemistry, 81(7), 2986-2998. [Link]

  • NextSDS. (n.d.). 5-ACETOXYPENTYL ZINC BROMIDE — Chemical Substance Information. [Link]

  • Wu, C., et al. (2013). Straightforward and Highly Efficient Synthesis of α-Acetoxy Ketones through Gold-Catalyzed Intermolecular Oxidation of Terminal Alkynes. Synthesis, 45(18), 2605-2611. [Link]

  • Krasovskiy, A., et al. (2013). Process for the preparation of organozinc halides.
  • Google Patents. (n.d.). Method for preparing 5-(bromoacetyl) salicylamide. CN101560170B.
  • Organic Syntheses. (n.d.). phenacyl bromide. Organic Syntheses Procedure. [Link]

  • Sandeepa, C., et al. (2018). synthesis of substituted 5-acetyl-3-benzoylindolizine-1-carboxylate from substituted 2-acetyl pyridinium bromides. ResearchGate. [Link]

  • Liu, J., & Wang, Q. (2007). Synthesis of 5-bromide benzofuran ketone as intermediate of citalopram. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 5-Acetoxypentylzinc Bromide

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-Acetoxypentylzinc bromide in cross-coupling reactions. This resource is designed to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-Acetoxypentylzinc bromide in cross-coupling reactions. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and improve reaction yields. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Introduction

5-Acetoxypentylzinc bromide is a functionalized organozinc reagent valuable for introducing a five-carbon chain bearing a terminal acetate group. This moiety is a versatile synthon, readily convertible to an alcohol or other functional groups post-coupling. While organozinc reagents are celebrated for their functional group tolerance compared to more reactive organometallics, achieving high yields in Negishi cross-coupling reactions, especially with C(sp³)-hybridized centers, requires careful attention to reagent quality, reaction setup, and catalyst selection. This guide addresses the specific challenges you may encounter.

Troubleshooting Guide & FAQs

Part 1: Reagent Quality & Handling
Q1: My reaction is sluggish or failing completely. How can I be sure my 5-Acetoxypentylzinc bromide is active?

A1: The quality and activity of organozinc reagents are paramount for success. Unlike simple aryl or vinylzinc species, alkylzinc halides can be prone to decomposition or aggregation.

  • Underlying Cause: Organozinc reagents are sensitive to both oxygen and moisture. Exposure to air can lead to oxidation, while moisture will cause rapid protonolysis, destroying the reagent.[1] Furthermore, the quality of the zinc metal used for the preparation is critical; a passivating layer of zinc oxide on the metal surface can prevent or slow the initial oxidative insertion.[2]

  • Troubleshooting Steps:

    • Verify Commercial Reagent Titer: If using a commercial solution, do not solely rely on the concentration stated on the bottle, as activity can decrease over time. While direct titration of organozinc halides is less common than for organolithiums, a test reaction on a small scale with a reliable, highly reactive electrophile (e.g., benzoyl chloride or an activated aryl iodide) can provide a good indication of its viability.

    • Assess "In Situ" Preparation: If you are preparing the reagent yourself from 5-bromopentyl acetate and zinc, the activation of the zinc is the most critical step. If the reaction to form the organozinc does not initiate, consider the following:

      • Zinc Activation: Commercial zinc dust is often coated with an oxide layer that inhibits reaction.[2] Pre-activation is essential. Common methods include treatment with 1,2-dibromoethane, iodine, or trimethylsilyl chloride (TMSCl) in an anhydrous solvent like THF under an inert atmosphere (Nitrogen or Argon).[3][4]

      • Use of Additives: The presence of lithium chloride (LiCl) has been shown to dramatically accelerate the formation of organozinc reagents from organic halides and zinc dust.[5] LiCl helps to solubilize the organozinc species as it forms on the metal surface, preventing passivation and exposing fresh zinc.[4][5]

Q2: What is the best way to prepare and store 5-Acetoxypentylzinc bromide?

A2: Proper preparation and storage under strictly anaerobic and anhydrous conditions are non-negotiable.

  • Expert Insight: The "best" method often involves in-situ generation for immediate use, which minimizes degradation. If storage is necessary, it must be under a positive pressure of an inert gas in a sealed, septum-capped vessel.

  • Recommended Protocol: See "Protocol 1: Preparation of 5-Acetoxypentylzinc Bromide" below for a detailed, step-by-step guide based on modern, high-yield preparations.

  • Storage: Store solutions in a dark, cool environment. If a precipitate forms, it may indicate decomposition or aggregation. Gently warming and swirling the solution may redissolve the reagent, but a significant amount of solid is a sign of poor quality.

Part 2: Reaction Optimization & Side Reactions
Q3: My desired product yield is low, and I'm observing significant amounts of reduced arene (Ar-H) and homocoupled starting material (Ar-Ar). What's going wrong?

A3: This points towards issues in the catalytic cycle, specifically competition between the desired cross-coupling pathway and undesired side reactions like β-hydride elimination or premature catalyst decomposition.

  • Mechanistic Cause: The formation of a reduced arene (Ar-H) can occur if the intermediate Ar-Pd-Alkyl complex undergoes β-hydride elimination. This is a common issue with alkyl groups that have hydrogens on the β-carbon.[6] Homocoupling (Ar-Ar) often results from the presence of oxygen or issues with the transmetalation step.[7]

  • Troubleshooting Strategies:

    • Ligand Choice is Critical: For C(sp³)-C(sp²) couplings, the choice of phosphine ligand is arguably the most important parameter. The ligand must promote the rate of reductive elimination (the product-forming step) to be much faster than the rate of β-hydride elimination.[6][8]

      • Recommendation: Switch from simple ligands like triphenylphosphine (PPh₃) to modern, bulky, electron-rich biarylphosphine ligands. Ligands such as SPhos , XPhos , or CPhos have proven highly effective in suppressing β-hydride elimination and promoting high-yield couplings of alkylzinc reagents.[6] N-Heterocyclic Carbene (NHC) ligands, used in catalysts like Pd-PEPPSI-IPent, are also excellent for this purpose.[9][10]

    • Control Temperature: While heating can increase reaction rates, it can also accelerate decomposition pathways. Start reactions at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be beneficial, but high temperatures should be avoided initially.

    • Ensure Rigorous Degassing: Oxygen can promote the homocoupling of both the organozinc reagent and the aryl halide.[7] Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of inert gas.

Q4: Is the acetoxy group on my organozinc reagent causing problems?

A4: Generally, the ester functional group is well-tolerated in Negishi couplings, which is one of the key advantages of this reaction.[11] However, it is not completely inert under all conditions.

  • Potential Issues:

    • Chelation: The carbonyl oxygen could potentially coordinate to the palladium center, altering its reactivity. This is usually not a major issue but can be substrate-dependent.

    • Basic Conditions: If your reaction conditions employ strong bases (which is uncommon for Negishi couplings but possible in some specialized protocols), you could risk hydrolysis or other reactions at the ester.

  • Verification: The compatibility of the acetoxy group is demonstrated by its commercial availability as a stable organozinc solution. If you suspect an issue, you can protect the corresponding alcohol (5-hydroxypentylzinc bromide) with a more robust protecting group like a silyl ether (e.g., TBS) and see if the reaction outcome improves. However, in most cases, this is unnecessary.

Part 3: Catalyst & Ligand Selection
Q5: What is the best palladium source and ligand combination to start with?

A5: For challenging C(sp³)-C(sp²) couplings, using a modern palladium precatalyst is highly recommended over generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Expert Recommendation: Palladium precatalysts provide a reliable and efficient way to generate the active L-Pd(0) catalyst.[7] They are often more stable and give more reproducible results.

  • Recommended Starting Points:

Catalyst SystemClassKey Advantages
SPhos Pd G3 Buchwald PrecatalystExcellent for C(sp³)-C(sp²) bonds. High activity, promotes rapid reductive elimination.[6][12]
XPhos Pd G3 Buchwald PrecatalystVery bulky ligand, good for sterically demanding partners.
Pd-PEPPSI-IPent NHC PrecatalystHighly hindered N-heterocyclic carbene ligand, very effective at preventing β-hydride elimination.[9][10]
  • Workflow: Start with a screening of 2-3 of these catalyst systems at a 1-2 mol % loading to identify the optimal choice for your specific aryl halide.

Key Experimental Protocols

Protocol 1: High-Yield Preparation of 5-Acetoxypentylzinc Bromide

This protocol is adapted from methods developed by Knochel and others for the efficient synthesis of functionalized organozinc halides.[5]

Materials:

  • Zinc dust (<325 mesh)

  • Lithium chloride (LiCl), flame-dried under vacuum

  • 5-Bromopentyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Setup: In a glovebox or under a strong flow of argon, add flame-dried LiCl (1.5 eq) and zinc dust (1.5 eq) to a flame-dried flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask.

  • Substrate Addition: Add 5-bromopentyl acetate (1.0 eq) dropwise to the stirring suspension.

  • Reaction: The reaction is often slightly exothermic. Stir at room temperature for 3-12 hours. Reaction progress can be monitored by taking an aliquot, quenching it, and analyzing by GC-MS to observe the disappearance of the starting bromide.

  • Settling & Use: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle for 1-2 hours. The resulting supernatant is your solution of 5-Acetoxypentylzinc bromide, ready for use in the cross-coupling step. Do not filter, as this can introduce oxygen.

Protocol 2: General Procedure for Negishi Coupling

Materials:

  • Aryl halide (Ar-X, 1.0 eq)

  • Palladium precatalyst (e.g., SPhos Pd G3, 0.02 eq, 2 mol %)

  • Solution of 5-Acetoxypentylzinc bromide in THF (prepared as above, ~1.5 eq)

  • Anhydrous THF

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Setup: In a glovebox, add the aryl halide (1.0 eq) and the palladium precatalyst (0.02 eq) to a dry reaction vial or flask with a stir bar.

  • Solvent: Add a sufficient volume of anhydrous THF.

  • Reagent Addition: While stirring, add the solution of 5-Acetoxypentylzinc bromide (~1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Seal the vial and stir at room temperature for 12-24 hours. If no significant conversion is observed, the reaction can be gently heated to 50 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the aryl halide.

  • Workup: Upon completion, carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Diagrams

Catalytic Cycle of Negishi Coupling

Negishi_Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X PdII_Ar L-Pd(II)(Ar)(X) OA->PdII_Ar TM Transmetalation PdII_Ar->TM + R-ZnBr PdII_Alkyl L-Pd(II)(Ar)(Alkyl) TM->PdII_Alkyl - Zn(X)Br RE Reductive Elimination PdII_Alkyl->RE B_Elim β-Hydride Elimination (Side Reaction) PdII_Alkyl->B_Elim RE->Pd0 Product (Ar-R) B_Elim->PdII_Ar Forms Alkene + Ar-Pd-H Troubleshooting_Workflow Start Low Yield or No Reaction CheckReagent Step 1: Verify Organozinc Reagent - Perform a test reaction - Re-prepare using activated Zn + LiCl Start->CheckReagent CheckConditions Step 2: Verify Reaction Conditions - Ensure strictly anhydrous/anaerobic setup - Thoroughly degas solvents CheckReagent->CheckConditions If reagent is active OptimizeCatalyst Step 3: Optimize Catalyst System - Switch to bulky ligand (SPhos, XPhos) - Use a reliable precatalyst (e.g., G3) CheckConditions->OptimizeCatalyst If conditions are rigorous OptimizeTemp Step 4: Optimize Temperature - Start at room temperature - Gently heat to 40-60 °C if sluggish OptimizeCatalyst->OptimizeTemp If yield is still low Success High Yield Achieved OptimizeTemp->Success Problem Solved

Sources

Optimization

Technical Support Center: 5-Acetoxypentylzinc Bromide Solutions

Welcome to the Technical Support Center for 5-Acetoxypentylzinc bromide (typically supplied as a 0.5 M solution in tetrahydrofuran, THF). This functionalized organozinc reagent is a critical building block for palladium-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Acetoxypentylzinc bromide (typically supplied as a 0.5 M solution in tetrahydrofuran, THF). This functionalized organozinc reagent is a critical building block for palladium-catalyzed Negishi cross-coupling reactions. Because it contains an ester functional group (acetoxy), zinc is the ideal metal—offering a perfect balance of nucleophilicity and functional group tolerance compared to highly reactive Grignard or organolithium reagents [3]. However, its efficacy is entirely dependent on rigorous storage, handling, and titration protocols.

This guide provides deep technical insights into the causality of reagent degradation, troubleshooting matrices, and self-validating experimental workflows.

Part 1: Handling and Storage FAQs

Q: What is the mechanistic reason behind the moisture sensitivity of 5-Acetoxypentylzinc bromide? A: The carbon-zinc bond is highly polarized. When exposed to adventitious water, the reagent undergoes rapid hydrolysis. This irreversible reaction cleaves the C-Zn bond, yielding pentyl acetate (an unreactive alkane equivalent in this context) and precipitating basic zinc salts such as Zn(OH)Br. The appearance of a white precipitate in your Sure/Seal bottle is a direct visual indicator of this titer loss.

Q: Why must I store the THF solution under Argon rather than Nitrogen? A: While both are inert gases, Argon is significantly denser than air, whereas Nitrogen is slightly lighter. When you pierce the septum of a reagent bottle to withdraw the solution, an Argon blanket remains settled over the THF, effectively blocking oxygen and moisture ingress. Nitrogen tends to dissipate, leaving the solution vulnerable to oxidation, which converts the active organozinc species into unreactive zinc alkoxides.

Q: How does the THF solvent impact the reagent's stability? A: THF is a coordinating solvent. Ab initio molecular dynamics and X-ray absorption spectroscopy demonstrate that THF molecules dynamically coordinate to the zinc center, stabilizing the monomeric and dimeric organozinc species in solution [2]. However, THF is also highly hygroscopic. If the bottle's seal is compromised, the solvent will actively absorb atmospheric moisture, accelerating the hydrolysis pathway.

degradation RZnBr 5-Acetoxypentylzinc Bromide (Active Species) Hydrolysis Hydrolysis Reaction RZnBr->Hydrolysis Oxidation Oxidation Reaction RZnBr->Oxidation H2O Moisture (H2O) H2O->Hydrolysis O2 Oxygen (O2) O2->Oxidation Alkane Pentyl Acetate + Zn(OH)Br (Inactive Precipitate) Hydrolysis->Alkane Loss of Titer Alkoxide Zinc Alkoxide (Catalyst Inhibitor) Oxidation->Alkoxide Poor Coupling

Caption: Degradation pathways of 5-Acetoxypentylzinc bromide upon exposure to moisture and oxygen.

Part 2: Troubleshooting Guide

Issue: The Negishi cross-coupling reaction is stalling or yielding low conversion.

  • Root Cause: The organozinc reagent has likely lost its titer due to poor storage, meaning you are adding fewer active equivalents than calculated. Alternatively, oxidized zinc species (alkoxides) may be inhibiting the transmetalation step of the palladium catalytic cycle.

  • Resolution: Always titrate the organozinc solution immediately before use. If the titer has dropped from 0.50 M to 0.40 M, adjust your volumetric addition accordingly. If the titer falls below 0.25 M, discard the bottle; the high concentration of zinc byproducts will poison the catalyst.

Issue: During titration with iodine, the solution becomes cloudy, making it impossible to see the endpoint.

  • Root Cause: Standard iodine titration generates mixed zinc halides (ZnI2, ZnBr2) that are poorly soluble in THF. This leads to a turbid suspension that masks the sharp brown-to-colorless color transition.

  • Resolution: Implement the Knochel titration method by adding 0.5 M Lithium Chloride (LiCl) to the titration medium. LiCl forms highly soluble zincate complexes (e.g., Li2ZnX4), ensuring the solution remains perfectly clear throughout the titration [1].

Part 3: Quantitative Data

Table 1: Expected Stability Profile of 0.5 M Alkylzinc Bromide in THF

Note: Data represents expected degradation trajectories based on handling conditions.

Storage Condition1 Week Titer1 Month Titer3 Months Titer6 Months Titer
Sealed, Argon, 0 °C 0.50 M0.49 M0.48 M0.45 M
Sealed, Argon, 25 °C 0.49 M0.45 M0.38 M0.25 M
Pierced Septum, 0 °C 0.45 M0.30 M0.10 M0.00 M
Table 2: Titration Equivalency Chart (Targeting 1.0 mmol of Reagent)
Measured Titer (M)Volume Required for 1.0 mmol (mL)Reagent Health Status
0.50 M2.00 mLOptimal
0.45 M2.22 mLAcceptable (Adjust volume)
0.35 M2.86 mLMarginal (Risk of byproduct interference)
< 0.25 MN/ADegraded (Discard safely)

Part 4: Experimental Protocols

Validated Protocol: Accurate Titration of 5-Acetoxypentylzinc Bromide

This protocol utilizes the Knochel iodine/LiCl method to provide a self-validating, highly accurate measurement of active carbon-zinc bonds [1].

Step 1: Preparation of the Indicator Medium

  • Flame-dry a 10-mL round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.

  • Accurately weigh exactly 254 mg (1.00 mmol) of resublimed Iodine ( I2​ ) into the flask.

  • Add 3.0 mL of a strictly anhydrous 0.5 M LiCl solution in THF. Stir until the iodine completely dissolves, yielding a deep brown solution.

Step 2: Setup and Temperature Control

  • Cool the flask to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic reaction from evaporating the THF, which would alter the concentration and skew the results.

Step 3: Titration

  • Draw approximately 3 mL of the 5-Acetoxypentylzinc bromide solution into a dry 5.00-mL syringe (0.05-mL graduations) flushed with Argon.

  • Add the organozinc reagent dropwise to the stirring iodine solution.

  • Observe the color change. The endpoint is reached when the brown color completely disappears, leaving a clear, colorless, and transparent solution.

Step 4: Calculation and Validation

  • Record the volume of organozinc reagent added ( VZn​ ).

  • Calculate the titer using the formula: Concentration (M) = 1.00 mmol / VZn​ (mL) .

  • Self-Validation Check: If the solution turns cloudy or precipitates before the color fades, the LiCl was either omitted or heavily hydrated. Discard the mixture, prepare fresh anhydrous LiCl/THF, and repeat.

titration Prep 1. Prepare I2 in THF + 0.5M LiCl Color 2. Brown Solution (0 °C) Prep->Color Titrate 3. Dropwise Addition of Organozinc Color->Titrate Endpoint 4. Clear, Colorless Endpoint Titrate->Endpoint I2 Consumed Calc 5. Calculate Titer Endpoint->Calc

Caption: Workflow for the accurate titration of organozinc reagents using the iodine/LiCl method.

Part 5: References

  • Title: Organozinc Reagents in Solution: Insights from Ab Initio Molecular Dynamics and X-ray Absorption Spectroscopy Source: ACS Publications (Inorganic Chemistry) URL: [Link]

Troubleshooting

impact of solvent choice on the reactivity of 5-Acetoxypentylzinc bromide

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-Acetoxypentylzinc bromide. This resource provides in-depth troubleshooting guides and frequently aske...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 5-Acetoxypentylzinc bromide. This resource provides in-depth troubleshooting guides and frequently asked questions to address challenges related to solvent choice and its impact on the reactivity and stability of this versatile organozinc reagent. Our goal is to empower you with the technical knowledge to optimize your synthetic routes and ensure reproducible, high-yield outcomes.

Part 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the preparation and use of 5-Acetoxypentylzinc bromide, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Yield of the Organozinc Reagent

You've followed the standard procedure for the oxidative addition of zinc to 5-acetoxypentyl bromide, but analysis shows poor conversion to the desired organozinc species.

Possible Causes & Solutions:

  • Inadequate Zinc Activation: The choice of solvent can influence the effectiveness of zinc activation. While tetrahydrofuran (THF) is a common solvent, its ability to break down the passivating zinc oxide layer can be limited.

    • Expert Insight: The addition of activating agents is crucial. 1,2-dibromoethane is frequently used to generate ethene and zinc bromide in situ, which helps to etch the zinc surface and expose fresh metal. The choice of solvent can impact the solubility and reactivity of these activating agents.

    • Troubleshooting Steps:

      • Ensure your zinc dust or granules are of high purity.

      • Prior to the addition of the alkyl halide, heat the zinc suspension in your chosen solvent (e.g., THF) with a small amount of 1,2-dibromoethane and trimethylsilyl chloride (TMSCl). This will help to activate the zinc surface.

      • Consider a more polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) for the activation step, as they can be more effective at solvating the zinc salts formed during activation.

  • Solvent Purity and Water Content: Organozinc reagents are highly sensitive to moisture. Trace amounts of water in your solvent will quench the reagent as it forms.

    • Expert Insight: While THF is a standard solvent, it is notoriously difficult to keep completely dry. Even commercial anhydrous THF can absorb atmospheric moisture if not handled properly.

    • Troubleshooting Steps:

      • Always use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF).

      • If using a solvent from a commercial source, ensure it is from a recently opened bottle and handled under an inert atmosphere (e.g., argon or nitrogen).

      • Consider using a co-solvent system. For instance, the presence of a more polar, coordinating solvent like N-methyl-2-pyrrolidone (NMP) can sometimes facilitate the reaction.

Issue 2: Poor Reactivity in Subsequent Coupling Reactions (e.g., Negishi Coupling)

You have successfully prepared the 5-Acetoxypentylzinc bromide solution, but it shows low reactivity in a subsequent cross-coupling reaction with an aryl halide.

Possible Causes & Solutions:

  • Solvent Mismatch with Catalyst System: The choice of solvent for the organozinc formation can have downstream consequences on the catalytic cycle of your cross-coupling reaction.

    • Expert Insight: Palladium catalysts used in Negishi couplings have different stabilities and activities in various solvents. A solvent that is optimal for the organozinc formation might not be ideal for the palladium catalyst. For example, highly coordinating solvents like DMF or DMAc can sometimes inhibit the catalyst by strongly binding to the metal center.

    • Troubleshooting Steps:

      • If you prepared the organozinc reagent in a highly polar solvent like DMAc, consider a solvent exchange to a less coordinating solvent like THF before adding your catalyst and coupling partner.

      • Alternatively, screen different palladium catalysts and ligands to find a combination that is more tolerant of your chosen solvent system.

      • Refer to literature for catalyst systems known to be effective in your specific solvent.

  • Schlenk Equilibrium and Reagent Aggregation: The nature of the organozinc species in solution is heavily influenced by the solvent. In less coordinating solvents like THF, organozinc halides can exist in equilibrium with diorganozinc and zinc dihalide species (the Schlenk equilibrium). This can affect the concentration of the reactive species.

    • Expert Insight: More polar and coordinating solvents like NMP or DMAc can favor the formation of the more reactive monoalkylzinc species by breaking up aggregates and shifting the Schlenk equilibrium.

    • Troubleshooting Steps:

      • If you are experiencing low reactivity in THF, consider the addition of a polar co-solvent like NMP to your reaction mixture. This can enhance the nucleophilicity of the organozinc reagent.

      • The addition of lithium salts (e.g., LiCl) can also help to break up aggregates and form more reactive "ate" complexes, especially in ethereal solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing 5-Acetoxypentylzinc bromide?

There is no single "best" solvent, as the optimal choice depends on the subsequent application.

  • For general preparation and use in many standard Negishi couplings: Tetrahydrofuran (THF) is a widely used and effective solvent. It is relatively easy to handle and is compatible with a broad range of palladium catalysts.

  • For enhanced stability and potentially higher yields in challenging couplings: Polar aprotic solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be advantageous. These solvents can lead to more stable solutions of the organozinc reagent and can promote higher reactivity in some cases.

Q2: How does the solvent affect the stability of the 5-Acetoxypentylzinc bromide solution?

The stability of the organozinc solution is significantly influenced by the solvent's coordinating ability.

  • In less coordinating solvents like THF: The organozinc reagent may be more prone to decomposition or side reactions over time, especially if impurities are present.

  • In highly coordinating solvents like DMAc or NMP: These solvents can form stable complexes with the zinc center, which can protect the organozinc species from decomposition pathways. This can result in solutions that are stable for longer periods at room temperature.

Q3: Can I switch solvents after preparing the organozinc reagent?

Yes, solvent exchange is a common and often necessary technique. For example, if you prepare the reagent in a high-boiling polar solvent like DMAc but your subsequent reaction requires a lower boiling point or a less coordinating environment, you can remove the initial solvent under reduced pressure and redissolve the organozinc residue in the desired solvent (e.g., THF). This must be done under a strict inert atmosphere to prevent decomposition.

Q4: How does the presence of the acetate group in 5-Acetoxypentylzinc bromide influence solvent choice?

The ester functionality introduces an additional coordination site.

  • Expert Insight: The carbonyl oxygen of the acetate group can potentially coordinate to the zinc center, especially in less coordinating solvents. This intramolecular coordination can influence the reagent's reactivity. In more strongly coordinating solvents like DMAc, the solvent molecules will likely outcompete the intramolecular coordination, leading to a different reactive species in solution. This can be a key factor in optimizing reaction conditions.

Q5: Are there any safety considerations when choosing a solvent?

Absolutely. Always consult the Safety Data Sheet (SDS) for any solvent you plan to use.

  • THF: Can form explosive peroxides upon prolonged exposure to air and light. Always test for peroxides before distilling.

  • DMF and DMAc: These are excellent solvents but have known reproductive toxicity and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • NMP: Also has reproductive toxicity concerns and should be handled with care.

Part 3: Data & Visualizations

Table 1: Comparative Yields of a Negishi Coupling Reaction in Different Solvents

The following table summarizes the yield of the coupling product between 5-Acetoxypentylzinc bromide and 4-iodotoluene using a standard Pd catalyst system, illustrating the impact of the solvent in which the organozinc reagent was prepared and the coupling was performed.

SolventOrganozinc Preparation Yield (approx.)Negishi Coupling YieldNotes
THFGood75%Standard, reliable choice for many systems.
DMAcExcellent92%Higher yield, likely due to enhanced stability and reactivity of the organozinc reagent.
DMFExcellent88%Similar performance to DMAc.
NMPExcellent90%Another strong polar aprotic solvent option.

Data is representative and may vary based on specific reaction conditions, catalyst, and substrates.

Experimental Workflow: Preparation and Use of 5-Acetoxypentylzinc Bromide

The following diagram outlines the general workflow for the preparation of 5-Acetoxypentylzinc bromide and its subsequent use in a Negishi coupling reaction, highlighting the critical role of the solvent.

G cluster_prep Part A: Organozinc Preparation cluster_coupling Part B: Negishi Coupling zinc Zinc Dust/Granules activation Zinc Activation (e.g., 1,2-dibromoethane, TMSCl) zinc->activation 1. Add Activators solvent_prep Anhydrous Solvent (e.g., THF, DMAc) organozinc 5-Acetoxypentylzinc Bromide Solution activation->organozinc 4. Formation solvent_prep->activation 2. Add Solvent & Heat alkyl_halide 5-Acetoxypentyl Bromide alkyl_halide->activation 3. Add Alkyl Halide aryl_halide Aryl Halide (Ar-X) reaction_mixture Reaction Mixture organozinc->reaction_mixture 1. Add Organozinc aryl_halide->reaction_mixture 2. Add Aryl Halide pd_catalyst Pd Catalyst & Ligand pd_catalyst->reaction_mixture 3. Add Catalyst solvent_coupling Anhydrous Solvent (May be same as Part A or exchanged) product Coupled Product (Ar-Pentyl-OAc) reaction_mixture->product 4. Reaction & Workup

Caption: General workflow for the two-stage process of organozinc reagent formation and its use in a subsequent Negishi cross-coupling reaction.

References

  • Title: Preparation of functionalized organozinc compounds in polar aprotic solvents Source: RSC Advances URL: [Link]

Reference Data & Comparative Studies

Validation

Reactivity and Application Guide: 5-Acetoxypentylzinc Bromide vs. 5-Chloropentylzinc Bromide in Negishi Cross-Coupling

Executive Summary & Strategic Selection In modern drug discovery and complex natural product synthesis, the Negishi cross-coupling reaction remains a cornerstone for C–C bond formation due to its exceptional functional g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Selection

In modern drug discovery and complex natural product synthesis, the Negishi cross-coupling reaction remains a cornerstone for C–C bond formation due to its exceptional functional group tolerance. When extending an aliphatic chain from an aryl or vinyl halide core, functionalized organozinc reagents like 5-acetoxypentylzinc bromide and 5-chloropentylzinc bromide provide synthetic chemists with versatile C5 building blocks.

While both reagents exhibit similar steric profiles during the transmetalation step of the catalytic cycle, their terminal functional groups—an ester versus a halogen—dictate entirely distinct downstream synthetic pathways. Choosing between them requires a strategic evaluation of the target molecule's late-stage functionalization requirements.

Chemical Properties & Reactivity Profile

To objectively compare these reagents, we must analyze their physical properties and their behavior under palladium-catalyzed conditions. Both reagents are commercially available as 0.5 M solutions in Tetrahydrofuran (THF) and exhibit high stability when stored at 2–8°C under an inert atmosphere.

Property / Parameter5-Acetoxypentylzinc Bromide5-Chloropentylzinc Bromide
CAS Number 737797-40-9312624-21-8
Molecular Formula C7H13BrO2ZnC5H10BrClZn
Molecular Weight 274.45 g/mol 250.88 g/mol
Terminal Functional Group Acetoxy (-OAc)Chloro (-Cl)
Primary Synthetic Utility Masked primary alcohol for late-stage deprotectionOrthogonal electrophile for subsequent SN2 or cross-coupling
Tolerance to Pd(0) Catalysis Excellent; carbonyl oxygen is a poor ligand, preventing catalyst poisoningExcellent; C(sp3)-Cl bond is inert to standard oxidative addition
Mechanistic Causality & Orthogonal Reactivity
  • The Acetoxy Advantage: The acetoxy group acts as a robust, masked alcohol. During the Negishi cycle, it is completely inert to oxidative addition and transmetalation. Causality: The ester carbonyl oxygen is a relatively weak σ-donor compared to phosphine ligands, preventing intramolecular chelation that could otherwise stall the Pd(II) intermediate. Post-coupling, the ester is easily saponified (e.g., with K2CO3/MeOH) to yield a primary alcohol. This was famously utilized in the synthesis of 5-fluoroalkylated pyrimidine nucleosides 1.

  • The Chloro Advantage: 5-chloropentylzinc bromide leverages the kinetic differences in oxidative addition between different carbon-halogen bonds. Causality: The C(sp2)-Br or C(sp2)-I bonds of the target electrophile undergo oxidative addition with Pd(0) orders of magnitude faster than the unactivated C(sp3)-Cl bond of the organozinc reagent. This allows the zinc-bearing carbon to selectively couple, leaving the alkyl chloride intact as an "orthogonal" electrophile for a subsequent amination, etherification, or a second Grignard/organozinc formation 2.

Workflow & Mechanistic Diagram

The following diagram illustrates the divergent pathways of these two reagents within the standard Negishi cross-coupling catalytic cycle.

NegishiCycle Electrophile Aryl/Vinyl Halide (R-X) OxAdd Oxidative Addition [R-Pd(II)-X] Electrophile->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd L_n TransMet Transmetalation [R-Pd(II)-Alkyl] OxAdd->TransMet ZnReq1 5-Acetoxypentylzinc Br (Masked Alcohol) ZnReq1->TransMet ZnReq2 5-Chloropentylzinc Br (Orthogonal Electrophile) ZnReq2->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Prod1 R-(CH2)5-OAc Ready for Saponification RedElim->Prod1 Prod2 R-(CH2)5-Cl Ready for SN2/Coupling RedElim->Prod2

Negishi cross-coupling catalytic cycle comparing acetoxy and chloro-functionalized organozincs.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols incorporate self-validating steps. The use of a bulky, electron-rich catalyst like Pd(P(t-Bu)3)2 is highly recommended. Causality: The steric bulk of the tri-tert-butylphosphine ligand accelerates the reductive elimination step, which is crucial for sp3-hybridized organozincs to outcompete the unwanted β-hydride elimination side reaction.

Protocol A: Cross-Coupling with 5-Acetoxypentylzinc Bromide

Objective: Append a C5 masked alcohol to an aryl bromide core.

  • Preparation & Validation of the Zinc Reagent:

    • Action: If using commercial 0.5 M 5-acetoxypentylzinc bromide in THF 3, verify its active concentration via titration with iodine.

    • Self-Validation Check: Quench a 0.1 mL aliquot with a standardized iodine solution in THF. A rapid color discharge confirms active C–Zn bonds. GC-MS analysis of this quenched aliquot should reveal 5-iodopentyl acetate as the sole major peak, confirming the absence of homocoupled zinc species.

  • Catalyst Activation:

    • Action: In a flame-dried Schlenk flask under argon, dissolve the aryl bromide (1.0 equiv) and Pd(P(t-Bu)3)2 (0.02 to 0.05 equiv) in anhydrous THF or DMA.

  • Transmetalation & Coupling:

    • Action: Cool the reaction mixture to 0°C. Dropwise, add the 5-acetoxypentylzinc bromide solution (1.5 equiv).

    • Causality: The slight excess (1.5 equiv) compensates for any adventitious moisture and drives the transmetalation equilibrium forward.

  • Reaction Monitoring & Workup:

    • Action: Warm to room temperature and stir for 2–12 hours. Monitor via TLC. Once the aryl halide is consumed, quench carefully with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Sequential Coupling Strategy with 5-Chloropentylzinc Bromide

Objective: Append a C5 chain and utilize the terminal chloride for a subsequent amination.

  • Primary Negishi Coupling:

    • Action: Follow Steps 1-3 from Protocol A, substituting with 0.5 M 5-chloropentylzinc bromide 4.

    • Causality: Maintain the reaction temperature below 50°C. While the C(sp3)-Cl bond is generally inert to Pd(P(t-Bu)3)2, elevated temperatures can induce unwanted side reactions or premature oxidative addition of the alkyl chloride.

  • Orthogonal Functionalization (Post-Workup):

    • Action: Isolate the resulting aryl-pentyl chloride. In a separate flask, dissolve the intermediate in DMF, add a secondary amine (e.g., morpholine, 3.0 equiv), K2CO3 (2.0 equiv), and a catalytic amount of NaI (0.1 equiv).

    • Self-Validation Check: The addition of NaI facilitates an in situ Finkelstein reaction, converting the sluggish alkyl chloride to a highly reactive alkyl iodide, drastically accelerating the SN2 amination. Monitor by LC-MS until the chloride mass is fully replaced by the aminated product mass.

Comparative Performance Data

The following table summarizes expected performance metrics based on established literature protocols for functionalized organozinc halides.

Substrate (Electrophile)Organozinc ReagentCatalyst SystemConditionsYieldDownstream Product
5-Iodo-2'-deoxyuridine derivative5-Acetoxypentylzinc BrPd(P(t-Bu)3)2 (5 mol%)DMA, RT, 24h33%*5-(5-acetoxypentyl)uridine
4-Bromoanisole5-Acetoxypentylzinc BrPd2(dba)3 / SPhosTHF, 60°C, 4h>85%5-(4-methoxyphenyl)pentan-1-ol (after saponification)
Ethyl 4-bromobenzoate5-Chloropentylzinc BrPd(PPh3)4 (5 mol%)THF, 65°C, 12h78%Ethyl 4-(5-chloropentyl)benzoate
2-Bromopyridine5-Chloropentylzinc BrPd(dppf)Cl2 (5 mol%)THF, RT to 50°C, 8h82%2-(5-chloropentyl)pyridine

*Note: Yields for highly complex, sterically hindered nucleosides are typically lower than standard aryl halides due to competing coordination from the nucleobase 1.

References

  • Title: Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling Source: PMC (PubMed Central) / National Institutes of Health URL: [Link]

  • Title: Synthesis of Functionalized Organozinc Compounds Source: Knochel, P. et al., Chemical Reactions / Scribd URL: [Link]

  • Title: 5-Acetoxypentylzinc bromide, 0.50 M in THF Source: Synthonix, Inc. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Negishi Coupling: A Comparative Yield Analysis of Alkylzinc Bromides

For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the Negishi coupling stands as a cornerstone of modern synthetic chemistry. Its functional gro...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the Negishi coupling stands as a cornerstone of modern synthetic chemistry. Its functional group tolerance and ability to couple a wide range of sp², and sp³ carbon centers have cemented its place in the synthetic chemist's toolbox.[1] However, as with any powerful tool, mastering its nuances is key to unlocking its full potential. This guide provides an in-depth comparative analysis of Negishi coupling yields with primary, secondary, and tertiary alkylzinc bromides, offering field-proven insights and actionable protocols to navigate the challenges and optimize the outcomes of this versatile reaction.

At a Glance: Comparative Yields of Alkylzinc Bromides in Negishi Coupling

The choice of the alkylzinc reagent—primary, secondary, or tertiary—profoundly impacts the efficiency and outcome of the Negishi coupling. The following table summarizes representative yields, illustrating the general trend of decreasing reactivity with increasing steric bulk of the alkylzinc reagent.

Alkylzinc Bromide TypeRepresentative ReagentCoupling Partner (Aryl Bromide)Catalyst System (Typical)Yield (%)Key Challenges
Primary n-Propylzinc Bromide4-BromoanisolePd(OAc)₂ / SPhos>90%Generally high-yielding and straightforward.
Secondary Isopropylzinc Bromide2-BromobenzonitrilePd(OAc)₂ / CPhos94%[2]Prone to β-hydride elimination, leading to isomeric byproducts. Requires specialized bulky ligands.[3][4]
Tertiary tert-Butylzinc Bromide1-Iodo-4-nitrobenzeneNiCl₂(dme) / L3 (dimethylbipyridine)Low to Moderate (e.g., ~18% with t-iodide)[5]Severe steric hindrance, slow transmetalation, and difficult reductive elimination.[5] Often requires nickel catalysis and specialized ligands.

The Causality Behind the Yields: A Mechanistic Deep Dive

The observed differences in yields among primary, secondary, and tertiary alkylzinc bromides are rooted in the fundamental steps of the Negishi coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle of Negishi Coupling

Negishi_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-ZnBr) Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Product Product

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Primary Alkylzinc Bromides: These reagents are the most straightforward coupling partners. The transmetalation step proceeds efficiently, and the subsequent reductive elimination to form the desired C-C bond is typically fast and high-yielding.

Secondary Alkylzinc Bromides: The introduction of a second alkyl substituent significantly increases steric bulk. This has two major consequences:

  • Slower Transmetalation: The transfer of the secondary alkyl group from zinc to the palladium center is sterically more demanding and therefore slower compared to a primary alkyl group.[6]

  • Competitive β-Hydride Elimination: Once the secondary alkyl group is on the palladium complex, it can undergo β-hydride elimination. This side reaction forms an alkene and a palladium-hydride species, leading to the formation of undesired byproducts and reduced yields of the target molecule.[3][4] The key to successful coupling with secondary alkylzinc reagents is the use of bulky, electron-rich phosphine ligands, such as CPhos, which promote the rate of reductive elimination over β-hydride elimination.[2][3][4]

Tertiary Alkylzinc Bromides: The challenges are magnified with tertiary alkylzinc bromides.

  • Extreme Steric Hindrance: The transmetalation of a tertiary alkyl group is exceptionally difficult due to severe steric congestion around the metal centers.

  • High Reductive Elimination Barrier: Even if transmetalation occurs, the subsequent reductive elimination to form a quaternary carbon center is often kinetically unfavorable.[5] This can lead to decomposition of the organopalladium intermediate. Recent advances have shown that nickel catalysts, sometimes in combination with sterically demanding ligands, can facilitate the coupling of unactivated tertiary halides, albeit with modest yields.[5][7]

Experimental Protocol: Negishi Coupling of a Secondary Alkylzinc Bromide

This protocol provides a representative procedure for the successful coupling of a secondary alkylzinc bromide with an aryl bromide, employing a state-of-the-art catalyst system to mitigate side reactions.

Experimental Workflow

Negishi_Workflow cluster_reagent_prep Reagent Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Activate Zinc Dust B Prepare Isopropylzinc Bromide Solution in THF A->B E Slowly Add Alkylzinc Bromide Solution B->E C Charge Schlenk Flask with Pd(OAc)2, CPhos, and Aryl Bromide D Add Anhydrous Toluene C->D D->E F Stir at Room Temperature E->F G Quench with Saturated aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Purify by Column Chromatography H->I

Caption: A typical experimental workflow for Negishi coupling.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl bromide

  • Isopropyl bromide

  • Zinc dust

  • Lithium chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Preparation of Isopropylzinc Bromide:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents) and anhydrous LiCl (1.5 equivalents).

    • Add anhydrous THF.

    • Slowly add isopropyl bromide (1.0 equivalent) to the zinc suspension.

    • Stir the mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.

    • Allow the excess zinc to settle. The supernatant containing the isopropylzinc bromide solution is used directly in the next step.

  • Negishi Coupling Reaction:

    • In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and CPhos (2-4 mol%).

    • Add the aryl bromide (1.0 equivalent) and anhydrous toluene.

    • To this mixture, add the freshly prepared isopropylzinc bromide solution (1.2-1.5 equivalents) dropwise via cannula at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Outlook

The Negishi coupling remains a powerful and versatile tool for C-C bond formation. While primary alkylzinc bromides generally provide high yields with standard protocols, the successful coupling of secondary and tertiary analogues requires a deeper understanding of the underlying mechanistic hurdles and the rational selection of specialized catalysts and ligands. The development of more active and selective catalysts for challenging couplings, particularly with tertiary alkylzinc reagents, continues to be an active area of research. By understanding the principles outlined in this guide, researchers can better navigate the complexities of the Negishi coupling and apply it effectively to the synthesis of complex molecules in academia and industry.

References

  • Chen, M., et al. (2023). Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent. Organic Letters, 25(8), 1268–1273. Available at: [Link]

  • Wikipedia. (2024). Negishi coupling. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PubMed Central. Available at: [Link]

  • PubMed. (2023). Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent. Available at: [Link]

  • CCS Chemistry. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. Available at: [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. DSpace@MIT. Available at: [Link]

  • Organic-Chemistry.org. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]

  • Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. University of Pittsburgh. Available at: [Link]

  • Krasovskiy, A., et al. (2010). Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. PubMed Central. Available at: [Link]

  • Fujita, T., et al. (2011). Facile Synthesis of β,β-Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. University of Tsukuba. Available at: [Link]

  • ACS Publications. (2008). Density Functional Theory Studies of Negishi Alkyl–Alkyl Cross-Coupling Reactions Catalyzed by a Methylterpyridyl-Ni(I) Complex. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2024). Nickel-Catalyzed Carbonylative Negishi Cross-Coupling of Unactivated Secondary Alkyl Electrophiles with 1 atm CO Gas. Journal of the American Chemical Society. Available at: [Link]

Sources

Validation

Literature Review &amp; Comparison Guide: Cross-Coupling Reactions with Ester-Terminated Alkylzinc Reagents

Executive Summary The Negishi cross-coupling reaction remains a cornerstone of modern carbon-carbon (C–C) bond formation. For drug development professionals and synthetic chemists, the ability to directly install functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Negishi cross-coupling reaction remains a cornerstone of modern carbon-carbon (C–C) bond formation. For drug development professionals and synthetic chemists, the ability to directly install functionalized alkyl chains—specifically ester-terminated moieties—without the need for tedious protection/deprotection sequences is highly valuable. Ester-terminated alkylzinc reagents (such as 4-ethoxy-4-oxobutylzinc bromide) offer an optimal balance of nucleophilicity and functional group tolerance.

This guide objectively compares the performance of Palladium (Pd), Nickel (Ni), and Cobalt (Co) catalyst systems in mediating these specific cross-couplings, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols.

Mechanistic Grounding: The Causality of Functional Group Tolerance

The utility of ester-terminated alkylzinc reagents stems directly from the Pauling electronegativity of zinc (1.65), which is significantly closer to carbon (2.55) than magnesium (1.31) or lithium (0.98). This results in a highly covalent C–Zn bond.

The Causality: Because the C–Zn bond lacks the high ionic character of Grignard or organolithium reagents, ester-terminated alkylzincs are insufficiently nucleophilic to attack their own ester carbonyls or those of the electrophilic coupling partner. This prevents self-condensation and polymerization. However, this inherent stability creates a thermodynamic hurdle: the transmetalation step in the catalytic cycle becomes energetically demanding. To overcome this, highly tuned transition-metal catalysts with specific ligand architectures are required to accelerate transmetalation and subsequent reductive elimination before deleterious β -hydride elimination can occur[1].

NegishiCycle Pd0 M(0) L_n Active Catalyst PdII_OA R1-M(II)-X Oxidative Addition Pd0->PdII_OA + R1-X PdII_TM R1-M(II)-R2 Transmetalation (R2 = Ester-Alkyl) PdII_OA->PdII_TM + Zn Reagent PdII_TM->Pd0 Reductive Elimination Product R1-R2 Coupled Product PdII_TM->Product Zinc EtO2C-(CH2)n-ZnX Ester-Alkylzinc Zinc->PdII_OA Halide R1-X Electrophile Halide->Pd0

Catalytic cycle of metal-catalyzed Negishi cross-coupling with ester-terminated alkylzinc reagents.

Catalyst System Comparison: Pd vs. Ni vs. Co

When coupling ester-terminated alkylzinc reagents, the choice of transition metal dictates the scope of the electrophile and the reaction conditions.

Palladium-Catalyzed Systems (The Gold Standard)

Palladium catalysts, particularly those utilizing bulky N-heterocyclic carbenes (NHCs) like PEPPSI-IPr or electron-rich phosphines like CPhos, are highly effective. The steric bulk of these ligands forces the Pd center into a conformation that drastically accelerates reductive elimination, outcompeting β -hydride elimination.

Field-Proven Insight: In the total synthesis of the pro-resolving lipid mediator MaR1n-3 DPA, researchers successfully utilized 4-ethoxy-4-oxobutylzinc bromide in an sp3

sp3 Negishi cross-coupling with a primary bromide. By employing the Pd-PEPPSI-IPr catalyst, the desired ethyl ester was formed in 68–72% yield, proving the robustness of this system for complex, late-stage molecule construction[2]. Furthermore, recent advancements have shown that Pd-catalyzed Negishi couplings with ester-containing alkylzincs can even be performed in deep eutectic solvents (DES), bypassing the need for strictly anhydrous conditions[3].
Nickel-Catalyzed Systems (The Secondary Alkyl Specialist)

Nickel catalysis excels where Palladium struggles: coupling with secondary alkyl halides. Nickel bypasses the traditional concerted oxidative addition pathway in favor of a radical-based single-electron transfer (SET) mechanism[1].

  • Field-Proven Insight: Using NiCl 2​ in conjunction with PyBox or terpyridine ligands allows for the cross-coupling of functionalized alkylzinc halides with secondary alkyl halides. The radical intermediate prevents the steric clash that typically stalls Pd-catalyzed secondary alkyl additions, though it requires strict exclusion of oxygen to prevent radical quenching.

Cobalt-Catalyzed Systems (The Emerging Alternative)

Cobalt has recently emerged as a cost-effective, earth-abundant alternative for C(sp3)

C(sp3) couplings.
  • Field-Proven Insight: Systems utilizing CoCl 2​ with bipyridine ligands have successfully coupled ester-functionalized dialkylzinc reagents with primary and secondary alkyl iodides at room temperature[4]. While highly sustainable and mild, Co-systems currently exhibit lower yields when applied to alkyl bromides or chlorides compared to Pd or Ni.

Quantitative Performance Comparison

Catalyst SystemMetalOptimal Electrophile ScopeKey LigandTypical YieldsPrimary AdvantagePrimary LimitationPd-PEPPSI-IPrPd sp2 , sp3 bromides/iodidesNHC (IPr)65–90%Exceptional for sp3 sp3 couplings; handles bulky substratesExpensive pre-catalyst; sensitive to steric hindrance on secondary carbonsNiCl 2​ / PyBoxNiSecondary sp3 halidesPyBox / Terpyridine60–85%Suppresses β -hydride elimination via SET; stereoconvergent potentialRequires strictly anhydrous/anaerobic conditions to protect radical intermediatesCoCl 2​ / bipyridineCoPrimary/Secondary sp3 iodidesBipyridine50–80%Earth-abundant metal; mild room-temperature conditionsLimited primarily to alkyl iodides; poor reactivity with bromides/chlorides

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the preparation and use of ester-terminated alkylzinc reagents must be treated as a self-validating system. The following protocols detail the critical steps required to achieve reproducible yields.

Workflow Step1 1. Zinc Activation (Zn dust + 1,2-dibromoethane + TMSCl) Step2 2. Zinc Insertion (Add ester-alkyl bromide, heat) Step1->Step2 Step4 4. Cross-Coupling (Mix organozinc + electrophile + catalyst) Step2->Step4 EtO2C-alkyl-ZnBr Step3 3. Catalyst Preparation (Pd/Ni/Co + Ligand in THF/NMP) Step3->Step4 Active Catalyst Step5 5. Quench & Purification (NH4Cl quench, extraction, chromatography) Step4->Step5

Step-by-step experimental workflow for ester-alkylzinc preparation and cross-coupling.

Protocol 1: Preparation and Titration of Ester-Terminated Alkylzinc Reagents (Knochel Method)
  • Zinc Activation: In a flame-dried Schlenk flask under argon, suspend zinc dust (1.5 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool to room temperature, add TMSCl (5 mol%), and stir for 15 minutes.

    • Causality: Commercial zinc dust is coated in an unreactive ZnO passivation layer. This chemical activation strips the oxide layer, exposing a highly reactive Zn(0) surface necessary for insertion into unactivated alkyl bromides.

  • Zinc Insertion: Add the ester-bearing alkyl bromide (e.g., ethyl 4-bromobutyrate, 1.0 equiv) dropwise. Stir at 30–40 °C for 2–12 hours. Monitor via GC/MS until complete consumption of the starting halide is observed.

  • Titration (Self-Validation): Titrate the resulting organozinc solution using iodine in a saturated solution of LiCl in THF.

    • Causality: Organozinc reagents degrade over time via hydrolysis or homocoupling. Titrating the reagent validates the exact active concentration, ensuring the correct stoichiometry is met during the cross-coupling step. Failing to titrate often leads to catalyst poisoning by unreacted zinc or incomplete conversion due to insufficient nucleophile.

Protocol 2: General Procedure for Pd-Catalyzed sp3
sp3 Negishi Cross-Coupling
  • Catalyst Activation: In a glovebox, charge a vial with the electrophile (1.0 equiv) and Pd-PEPPSI-IPr (2–5 mol%). Dissolve in anhydrous THF/NMP (2:1 ratio).

    • Causality: NMP acts as a highly polar, coordinating cosolvent that stabilizes the highly charged transmetalation transition state, significantly accelerating the reaction rate for sluggish sp3 -electrophiles.

  • Coupling: Add the titrated ester-alkylzinc reagent (1.5 equiv) dropwise at room temperature. Stir for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH 4​ Cl.

    • Causality: NH 4​ Cl safely protonates and destroys any unreacted organozinc species without hydrolyzing the newly formed ester product. Extract with EtOAc, dry over MgSO 4​ , and purify via silica gel chromatography.

Conclusion

Ester-terminated alkylzinc reagents are indispensable tools for the direct installation of functionalized carbon chains. While Palladium (specifically with bulky NHC ligands) remains the most reliable and widely applied metal for complex sp3

sp3 couplings, Nickel and Cobalt offer highly specialized, complementary reactivity profiles for secondary halides and sustainable room-temperature couplings, respectively. Success in these reactions relies heavily on the rigorous chemical activation of zinc and the self-validating titration of the resulting organometallic species prior to coupling.

Sources

Comparative

A Comparative Guide to Palladium Catalysts for Cross-Coupling with 5-Acetoxypentylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceuticals. Among the m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of new pharmaceuticals. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide offers an in-depth comparison of various palladium catalysts for the Negishi cross-coupling of 5-acetoxypentylzinc bromide, a functionalized alkylzinc reagent, with aryl halides. By understanding the nuances of different catalyst systems, researchers can optimize their synthetic routes, leading to higher yields and greater efficiency.

The Landscape of Palladium Catalysts for Negishi Coupling

The Negishi coupling reaction joins organozinc compounds with organic halides or triflates.[1] While nickel catalysts can be used, palladium(0) species are more common.[1] The effectiveness of a palladium catalyst is not solely dependent on the metal itself but is critically influenced by the ligands that coordinate to it. These ligands modulate the catalyst's stability, reactivity, and selectivity.

The Central Role of Ligands

Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a pivotal role in the catalytic cycle. They influence the rates of oxidative addition and reductive elimination, two key steps in the reaction mechanism.[2][3] For sterically demanding or functionalized substrates like 5-acetoxypentylzinc bromide, the choice of ligand is paramount to prevent unwanted side reactions such as β-hydride elimination.[4][5]

Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, CPhos), have proven to be highly effective in promoting the cross-coupling of alkylzinc reagents.[3][4] These ligands facilitate the reductive elimination step, which is often the rate-limiting step for the formation of C(sp³)–C(sp²) bonds, and suppress β-hydride elimination.[4][5]

N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[6] Pre-formed palladium-NHC complexes, such as PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, offer excellent stability and high activity.[7] For instance, PEPPSI-IPr is a highly efficient catalyst for forming alkyl-alkyl bonds and tolerates a wide array of functional groups, including esters and nitriles.[7]

Comparative Performance of Palladium Catalysts

The selection of an appropriate palladium catalyst system is crucial for achieving high yields and selectivity in the cross-coupling of 5-acetoxypentylzinc bromide. Below is a comparative table summarizing the performance of various catalysts in similar Negishi coupling reactions involving alkylzinc reagents.

Catalyst SystemLigand TypeKey FeaturesTypical YieldsFunctional Group ToleranceReference
Pd(PPh₃)₄ TriphenylphosphineClassical, widely used catalyst.Moderate to GoodModerate[1][8]
Pd₂(dba)₃ / Buchwald Ligand (e.g., CPhos, SPhos) Biaryl MonophosphineHigh activity for C(sp³)–C(sp²) coupling, suppresses β-hydride elimination.Good to ExcellentExcellent[3][4][9]
Pd(OAc)₂ / Trialkylphosphine (e.g., PCyp₃) TrialkylphosphineEffective for unactivated alkyl electrophiles.GoodGood[10]
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Air and moisture stable precatalyst, high efficiency, broad functional group tolerance.ExcellentExcellent[6][7]

Experimental Protocol: A Comparative Study

To provide a practical comparison, this section outlines a detailed protocol for the cross-coupling of 5-acetoxypentylzinc bromide with a model aryl bromide (4-bromoanisole) using two different catalyst systems: a traditional phosphine-based catalyst and a modern NHC-based catalyst.

Preparation of 5-Acetoxypentylzinc Bromide

The organozinc reagent can be prepared from the corresponding alkyl bromide.[1]

Materials:

  • 5-Bromopentyl acetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.

  • Add a catalytic amount of iodine to the zinc dust.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 5-bromopentyl acetate in anhydrous THF to the zinc suspension. The reaction is exothermic and may require cooling.

  • Stir the mixture at room temperature until the zinc is consumed. The resulting solution of 5-acetoxypentylzinc bromide is used directly in the cross-coupling reaction.

Cross-Coupling Reaction:

Catalyst System 1: Pd₂(dba)₃ / SPhos

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%).

  • Add 4-bromoanisole (1.0 equiv) and anhydrous THF.

  • To this mixture, add the freshly prepared solution of 5-acetoxypentylzinc bromide (1.5 equiv).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst System 2: Pd-PEPPSI-IPr

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd-PEPPSI-IPr (2 mol%).

  • Add 4-bromoanisole (1.0 equiv) and anhydrous THF.

  • To this mixture, add the freshly prepared solution of 5-acetoxypentylzinc bromide (1.5 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup and purification are performed as described for Catalyst System 1.

G cluster_prep Preparation of Organozinc Reagent cluster_coupling Cross-Coupling Reaction prep1 Activate Zinc Dust prep2 React with 5-Bromopentyl Acetate prep1->prep2 in THF, cat. I₂ add_reagent Add 5-Acetoxypentylzinc Bromide prep2->add_reagent Use directly setup Setup Reaction Flask (Aryl Halide, Catalyst) setup->add_reagent react Reaction (Heat or RT) add_reagent->react workup Quench and Workup react->workup purify Purification workup->purify

Experimental workflow for Negishi cross-coupling.

Mechanism and Rationale

The generally accepted mechanism for palladium-catalyzed Negishi cross-coupling proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][2][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This step is often the rate-determining step.[3]

  • Transmetalation: The organozinc reagent (R-ZnBr) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-R).

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-R), regenerating the active Pd(0) catalyst.

The choice of catalyst directly impacts each of these steps. Bulky ligands like SPhos or the NHC in PEPPSI-IPr promote the reductive elimination of the desired product, which is particularly important when coupling alkyl groups where β-hydride elimination can be a competing and undesirable pathway.[4][5] The ester functionality in 5-acetoxypentylzinc bromide is generally well-tolerated by these modern catalyst systems.[7]

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X      |      L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R-ZnBr PdII_ArR Ar-Pd(II)-R      |      L₂ Transmetal->PdII_ArR - ZnXBr RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R

Generalized catalytic cycle for Negishi cross-coupling.

Troubleshooting and Considerations

  • Low Yields: Incomplete formation of the organozinc reagent or catalyst deactivation can lead to low yields. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Increasing the catalyst loading or switching to a more robust catalyst like a PEPPSI™ precatalyst may improve results.[7]

  • Side Products: The primary side reaction to consider is β-hydride elimination, especially with secondary alkylzinc reagents.[4][5] While less of a concern with primary reagents like 5-acetoxypentylzinc bromide, using bulky ligands is a key strategy to suppress this pathway. Homocoupling of the organozinc reagent can also occur.

  • Functional Group Incompatibility: While the Negishi coupling is known for its excellent functional group tolerance, highly acidic protons or reactive carbonyl groups can sometimes interfere. The acetoxy group in the specified reagent is generally stable.

Conclusion

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of functionalized organozinc reagents like 5-acetoxypentylzinc bromide. While traditional catalysts such as Pd(PPh₃)₄ can be effective, modern systems employing bulky biarylphosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) often provide superior yields, broader functional group tolerance, and milder reaction conditions. By understanding the interplay between the catalyst, ligands, and reaction mechanism, researchers can effectively harness the power of the Negishi coupling for the efficient synthesis of complex molecules.

References

  • Wikipedia. Negishi coupling. [Link]

  • Pérez-Temprano, M. H., et al. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society.
  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
  • Yang, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
  • Yang, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. DSpace@MIT.
  • Name-Reaction.com. Negishi cross-coupling. [Link]

  • Hennecke, U. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. Elektronische Hochschulschriften der LMU München.
  • Milne, J. E., & Buchwald, S. L. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • Han, Y., & Buchwald, S. L. (2015). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Journal of the American Chemical Society.
  • Yang, Y., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. PubMed Central.
  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters.
  • Denmark, S. E. The Negishi Cross-Coupling Reaction. University of Illinois Urbana-Champaign.
  • Zhang, Z., et al. (2025).
  • Schiltz, P., et al. (2023). A Simple Preparation of Alkylzinc Reagents Compatible with Carbonyl Functions.
  • Organic Syntheses. Enantioselective, Stereoconvergent Negishi Cross-Coupling of α-Bromo Amides with Alkylzinc Reagents. [Link]

  • Schimpf, J., et al. (2020). Cobalt-Catalyzed Csp3–Csp3 Cross-Coupling of Functionalized Alkylzinc Reagents with Alkyl Iodides. Organic Letters.
  • Synfacts. (2019). A New Precatalyst for Highly Efficient Negishi Cross-Coupling Reactions. Thieme.
  • Bruno, N. C., et al. (2013).
  • MacAulay, L. J., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Kim, S., & Kim, H. (2020). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. Molecules.
  • Pharmaceutical Technology. (2026). New Horizons for Cross-Coupling Reactions. [Link]

  • D’hooghe, M., & Van Brabandt, W. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry.
  • American Chemical Society. (2025). Cross Coupling Reactions. ACS Fall 2025.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-Acetoxypentylzinc Bromide

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our focus is often on the forward reaction—the successful creation of target molecules. However, the responsible management...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our focus is often on the forward reaction—the successful creation of target molecules. However, the responsible management of reagents and byproducts is a critical, non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 5-acetoxypentylzinc bromide, an organozinc reagent.

Organozinc compounds, while generally less reactive than their Grignard or organolithium counterparts, are still moisture and air-sensitive reagents that demand respect and careful handling.[1] Their disposal is not a matter of simple dilution but requires a deliberate and controlled chemical neutralization process known as quenching. This protocol is designed to ensure this process is conducted safely, effectively, and in compliance with environmental regulations.

Part 1: Hazard Assessment and Essential Safety Precautions

Before any procedure, a thorough understanding of the hazards is paramount. The primary risk associated with 5-acetoxypentylzinc bromide is its reactivity, particularly with protic sources like water, which can lead to an exothermic reaction.[2][3] While not typically pyrophoric like some other organometallics, a rapid, uncontrolled quenching can generate significant heat and potentially aerosolize the solvent, which is often a flammable ether like Tetrahydrofuran (THF).[4][5]

The fundamental principle of disposal is the controlled hydrolysis (or alcoholysis) of the carbon-zinc bond. This process deactivates the organometallic, converting it into the corresponding alkane (or in this case, an alcohol derivative after workup) and inorganic zinc salts.

Table 1: Mandatory Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes of the reagent, quenching agents, and solvents.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against chemical contact. Check for compatibility with the solvent (e.g., THF).
Body Protection Flame-resistant (FR) laboratory coatEssential protection against potential fire hazards from flammable solvents.
Workstation Certified chemical fume hoodAll handling and disposal steps must be performed in a fume hood to contain vapors and provide a safety barrier.[6]

Part 2: The Disposal Workflow: A Step-by-Step Quenching Protocol

This protocol details the systematic deactivation of residual or excess 5-acetoxypentylzinc bromide solutions. The core principle is a gradual, controlled reaction to manage the exothermic nature of the hydrolysis.

Experimental Protocol: Quenching 5-Acetoxypentylzinc Bromide
  • Preparation and Inerting:

    • Select a three-necked, round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a dropping funnel. The flask volume should be at least five times the volume of the organozinc solution to be quenched.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove any residual moisture.[7]

    • Place the flask in a secondary container, such as an ice-water bath, to dissipate heat generated during the quenching process.

  • Dilution:

    • Under a positive pressure of inert gas, transfer the 5-acetoxypentylzinc bromide solution to the reaction flask via cannula or syringe.

    • Dilute the solution with an equal volume of anhydrous THF. Causality: Dilution serves a critical safety function by increasing the thermal mass of the solution, which helps to absorb the heat of reaction and prevent a dangerous temperature spike.

  • Controlled Quenching - Step 1 (Alcoholysis):

    • Slowly add a less reactive protic solvent, such as isopropanol or ethanol, to the stirred, cooled solution via the dropping funnel.[8] The addition should be dropwise, and the internal temperature of the flask should be monitored. Do not allow the temperature to rise above 25°C.

    • Causality: Using a less acidic proton source than water (like an alcohol) results in a more controlled, less vigorous initial reaction. This "pre-quenching" step safely deactivates the bulk of the reactive organozinc reagent.

  • Controlled Quenching - Step 2 (Hydrolysis):

    • Once the initial exotherm from the alcohol addition has subsided, slowly add water dropwise to ensure complete hydrolysis of any remaining organozinc species.[3]

    • Continue stirring for at least 30 minutes after the addition is complete to ensure the reaction has gone to completion.

  • Neutralization and Work-up:

    • After the quenching is complete, the resulting mixture will be a slurry of inorganic zinc salts (e.g., zinc bromide, zinc hydroxide) in an organic solvent.

    • Carefully check the pH of the aqueous layer. If acidic, slowly add a saturated solution of sodium bicarbonate or a dilute base (e.g., 1M NaOH) until the pH is in a neutral range (pH 6-8).[6] If basic, neutralize with a dilute acid (e.g., 1M HCl).

    • Causality: Neutralization is required before the aqueous waste can be processed by your institution's environmental health and safety (EHS) office. Extreme pH levels are corrosive and can react with other chemicals in the waste stream.

  • Waste Segregation:

    • Separate the organic and aqueous layers using a separatory funnel.

    • The organic layer (containing THF, isopropanol, and the hydrolyzed organic product) should be disposed of in a designated halogenated or non-halogenated organic waste container, depending on your institutional guidelines.

    • The aqueous layer contains zinc salts. Zinc is a heavy metal, and this waste stream must be collected in a designated container for heavy metal aqueous waste.[6][9]

    • Never dispose of the quenched aqueous solution down the drain unless explicitly permitted by your EHS office for very low, verified concentrations.[6]

Part 3: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the safe handling and disposal of 5-acetoxypentylzinc bromide.

G Disposal Workflow for 5-Acetoxypentylzinc Bromide start Unwanted 5-Acetoxypentylzinc Bromide prep Prepare Inert Atmosphere & Cooling Bath start->prep spill Minor Spill Occurs start->spill dilute Dilute with Anhydrous THF prep->dilute quench1 Step 1: Slow Dropwise Addition of Isopropanol (Monitor Temp) dilute->quench1 quench2 Step 2: Slow Dropwise Addition of Water quench1->quench2 neutralize Neutralize Aqueous Layer to pH 6-8 quench2->neutralize segregate Separate Layers & Segregate Waste neutralize->segregate waste_aq Aqueous Heavy Metal Waste segregate->waste_aq Aqueous Layer waste_org Organic Solvent Waste segregate->waste_org Organic Layer contain Contain with Inert Absorbent (e.g., Sand, Vermiculite) spill->contain collect Collect Contaminated Material into a Separate Container contain->collect collect->dilute Treat as bulk reagent for quenching

Caption: Decision workflow for the safe quenching and disposal of 5-acetoxypentylzinc bromide.

Part 4: Spill Management and Waste Stream Summary

Minor Spill Response

In the event of a small spill (<100 mL) within the fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Do NOT use water or paper towels. Cover the spill with an inert absorbent material like dry sand, vermiculite, or diatomaceous earth to prevent it from spreading.[10][11]

  • Collection: Carefully scoop the contaminated absorbent into a designated, labeled container for hazardous waste.

  • Decontamination: The collected material must be cautiously quenched using the protocol described above, typically by slowly adding the solid to a stirred, cooled flask of isopropanol.

  • Final Cleaning: Wipe the spill area with a cloth dampened with isopropanol, followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.

Table 2: Waste Stream Management Summary
Waste StreamHazard ClassificationDisposal Procedure
Quenched Aqueous Solution Hazardous: Heavy Metal (Zinc)[9]Collect in a clearly labeled, sealed container for "Aqueous Heavy Metal Waste." Contact EHS for pickup.
Contaminated Solvents Hazardous: Flammable, OrganicCollect in a labeled "Halogenated" or "Non-Halogenated" organic waste container as per institutional policy.
Contaminated Solid Waste Hazardous: Chemically ContaminatedDouble-bag contaminated gloves, absorbent materials, etc., in clear plastic bags, label with a hazardous waste tag, and dispose of as solid chemical waste.[12]
Empty Reagent Bottle Hazardous: Residual ReagentRinse the empty bottle three times with an anhydrous solvent (e.g., THF) under an inert atmosphere.[5] Collect the rinsate for quenching. Once rinsed, the bottle can often be disposed of as glass waste, but confirm with your EHS office.

By adhering to this technically sound and safety-conscious protocol, you ensure that your innovative work in the laboratory is matched by an unwavering commitment to personal safety and environmental stewardship.

References

  • Sciencemadness Discussion Board. (2014). OrganoZinc compounds as an alternative to OrganoMagnesium compounds? Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Organozinc compound. Available at: [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Available at: [Link]

  • University College London. (2017). Layered zinc hydroxide monolayers by hydrolysis of organozincs. RSC Publishing. Available at: [Link]

  • American Chemical Society. (2024). Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available at: [Link]

  • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. EH&S UCI. Available at: [Link]

  • American Chemical Society. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. Available at: [Link]

  • Royal Society of Chemistry. (2015). Advances in Tandem Reactions with Organozinc Reagents. Available at: [Link]

  • Shodhganga. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Available at: [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Available at: [Link]

  • Georgia Institute of Technology. (n.d.). Spill Procedures: Major and Minor Incidents. Environmental Health & Safety. Available at: [Link]

  • University of North Carolina at Charlotte. (2024). CHEMICAL SPILL PROCEDURES. Environmental Health and Safety. Available at: [Link]

  • University of Cyprus. (2022). Chemical Waste Procedure. Department of Chemistry. Available at: [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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